molecular formula C9H11N3O3 B1304995 4-(6-Nitropyridin-3-yl)morpholine CAS No. 491855-89-1

4-(6-Nitropyridin-3-yl)morpholine

Cat. No.: B1304995
CAS No.: 491855-89-1
M. Wt: 209.2 g/mol
InChI Key: JAJUAAWSTSRHAD-UHFFFAOYSA-N
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Description

4-(6-Nitropyridin-3-yl)morpholine (CAS 491855-89-1) is a nitropyridine derivative incorporating a morpholine ring, serving as a versatile chemical intermediate in medicinal chemistry and antibacterial research. This compound is supplied with a molecular formula of C9H11N3O3 and a molecular weight of 209.20 g/mol . Its primary research application is as a key synthetic building block. The nitro group on the pyridine ring is a crucial functional handle that can be readily reduced to an amine, allowing for further derivatization and the construction of more complex molecular architectures . This reactivity is exploited in the synthesis of novel bioactive molecules, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are investigated for their potent antibacterial activity against Gram-positive bacteria, including linezolid-resistant strains . The morpholine substituent is a common pharmacophore in drug design, often included to improve solubility and metabolic stability. Handling of this compound requires standard laboratory safety precautions. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should consult the associated Safety Data Sheet (SDS) for comprehensive handling and disposal information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-nitropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUAAWSTSRHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387873
Record name 4-(6-nitropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491855-89-1
Record name 4-(6-nitropyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(6-Nitropyridin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(6-Nitropyridin-3-yl)morpholine Synonyms: 5-Morpholino-2-nitropyridine; 5-(4-Morpholinyl)-2-nitropyridine CAS Registry Numbers: 491855-89-1, 24255-27-4 Molecular Formula: C₉H₁₁N₃O₃ (MW: 209.20 g/mol )[1]

This technical guide details the industrial-standard synthesis of This compound , a critical pharmacophore often utilized as a precursor in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and anticoagulants (Factor Xa inhibitors).

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy.[2] Unlike standard pyridine substitutions which often require palladium catalysis (Buchwald-Hartwig) due to the electron-deficient nature of the ring, this specific scaffold benefits from the strong electron-withdrawing effect of the nitro group. This allows for a metal-free, high-yielding, and cost-effective synthesis suitable for scale-up.

Strategic Analysis: Pathway Selection

The "Gold Standard" Route: SNAr Displacement

The presence of the nitro group at the C6 position (relative to the pyridine nitrogen) creates a unique electronic environment. While the pyridine nitrogen itself withdraws electron density (activating C2/C4), the nitro group strongly activates the positions ortho and para to itself.

In the precursor 5-bromo-2-nitropyridine , the bromine atom at C5 is para to the nitro group. This alignment allows the nitro group to stabilize the anionic transition state (Meisenheimer complex) effectively, making the C5 position highly electrophilic and susceptible to attack by morpholine.

FeatureSNAr (Recommended)Pd-Catalyzed Coupling (Buchwald)
Reagents Morpholine, K₂CO₃, DMF/ACNMorpholine, Pd(OAc)₂, Binap, NaOtBu
Cost Low (Commodity reagents)High (Precious metal catalysts)
Impurity Profile Inorganic salts (easily removed)Heavy metal residuals (Pd scavenging required)
Scalability Excellent (Simple workup)Moderate (Sensitive to O₂/H₂O)

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[2]

  • Nucleophilic Attack: The lone pair of the morpholine nitrogen attacks the C5 carbon of 5-bromo-2-nitropyridine.

  • Meisenheimer Complex: The aromaticity is temporarily broken. The negative charge is delocalized onto the nitro group (and to a lesser extent, the ring nitrogen), stabilizing this high-energy intermediate.

  • Aromatization: The bromide ion is expelled, restoring aromaticity and yielding the product.

Pathway Visualization (DOT)

The following diagram illustrates the reaction mechanism and the electronic stabilization flow.

SNAr_Mechanism SM 5-Bromo-2-nitropyridine (Electrophile) TS Meisenheimer Complex (Stabilized by -NO2) SM->TS + Morpholine Slow Step Nuc Morpholine (Nucleophile) Nuc->TS Prod This compound (Target) TS->Prod - Br⁻ Fast Step Byprod HBr (Scavenged by Base) TS->Byprod

Figure 1: SNAr mechanism showing the conversion of 5-bromo-2-nitropyridine to the morpholine adduct.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Bromo-2-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 – 1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA)

  • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)

Step-by-Step Methodology
Step 1: Reaction Setup[3]
  • Charge a round-bottom flask with 5-bromo-2-nitropyridine (e.g., 10.0 g, 49.2 mmol).

  • Add Acetonitrile (100 mL, 10V). Note: DMF can be used for faster kinetics but is harder to remove.

  • Add K₂CO₃ (13.6 g, 98.4 mmol) to the suspension.

  • Add Morpholine (6.4 mL, 73.8 mmol) dropwise at room temperature.

Step 2: Reaction Execution
  • Heat the mixture to reflux (approx. 80-82°C) .

  • Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Target Completion: 2–4 hours.

    • Observation: The solution typically turns from pale yellow to a deep yellow/orange as the product forms.

Step 3: Workup & Purification
  • Cool the reaction mixture to room temperature (20-25°C).

  • Quench: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product is lipophilic and will precipitate out as a yellow solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with water (2 x 50 mL) to remove residual inorganic salts and excess morpholine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Recrystallization (Optional)

If purity is <98%, recrystallize from Ethanol or Isopropanol .

Workflow Logic Diagram

Process_Flow Start Start: Reagent Charging (SM + Base + Solvent) Heat Reflux at 80°C (2-4 Hours) Start->Heat Check QC Check (TLC/LC-MS) Complete? Heat->Check Check->Heat No (Continue Heating) Quench Quench in Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove Salts) Quench->Filter Dry Vacuum Dry (Target Product) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target molecule.

Characterization & Validation

The following data confirms the identity of This compound .

Analytical MethodExpected Signal/ResultInterpretation
Appearance Yellow crystalline solidCharacteristic of nitro-aromatics.
¹H NMR (DMSO-d₆) δ ~8.2 (d, 1H), 8.1 (d, 1H), 7.4 (dd, 1H)Aromatic pyridine protons. The doublet at 8.2 corresponds to the proton ortho to the nitro group.
¹H NMR (Aliphatic) δ ~3.7 (m, 4H), 3.4 (m, 4H)Morpholine ring protons (O-CH₂ and N-CH₂).
LC-MS (ESI) [M+H]⁺ = 210.2Confirms molecular weight (209.2 + 1).
Melting Point 142–145°C (Typical range)Sharp melting point indicates high purity.

Safety & Handling

  • Nitro Compounds: While stable, nitro-pyridines can be energetic. Avoid overheating the dry solid.

  • Skin Sensitization: Both the starting material (5-bromo-2-nitropyridine) and the product are potential skin irritants. Wear nitrile gloves and work in a fume hood.

  • Waste Disposal: The aqueous filtrate contains morpholine and bromide salts; dispose of as basic organic waste.

References

  • Watson International . (n.d.). This compound CAS 24255-27-4.[1] Retrieved February 2, 2026, from [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. International Journal of Chemical Kinetics. Retrieved from [Link]

  • PubChem . (2025).[4] 4-(6-Bromopyridin-3-yl)morpholine (Precursor Data). National Library of Medicine. Retrieved February 2, 2026, from [Link]

Sources

Spectroscopic Data of 4-(6-Nitropyridin-3-yl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(6-nitropyridin-3-yl)morpholine, a molecule of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction and Synthetic Rationale

This compound belongs to a class of compounds that incorporate a nitropyridine scaffold, a common feature in various biologically active molecules. The morpholine moiety is also a prevalent structural motif in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability.

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common precursor, 5-bromo-2-nitropyridine or 5-chloro-2-nitropyridine, can be reacted with morpholine in the presence of a suitable base and solvent system. This synthetic approach is a well-established method for the preparation of related aminopyridine derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound are detailed below. The predictions are based on the known chemical shifts of morpholine and nitropyridine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine ring and the nitropyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2', H-6' (Morpholine)3.8 - 4.0Triplet4HProtons adjacent to the oxygen atom in the morpholine ring are deshielded and typically appear as a triplet.
H-3', H-5' (Morpholine)3.2 - 3.4Triplet4HProtons adjacent to the nitrogen atom in the morpholine ring are also deshielded and appear as a triplet.
H-2 (Pyridine)8.8 - 9.0Doublet1HThe proton at the C-2 position is strongly deshielded by the adjacent nitro group and the ring nitrogen.
H-4 (Pyridine)7.9 - 8.1Doublet of doublets1HThe proton at the C-4 position is coupled to both H-2 and H-5.
H-5 (Pyridine)7.0 - 7.2Doublet1HThe proton at the C-5 position is shielded by the electron-donating morpholine group.

The characteristic triplet signals for the morpholine protons arise from the coupling with the adjacent methylene groups. The chemical shifts are influenced by the electronegativity of the neighboring heteroatoms (oxygen and nitrogen).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2', C-6' (Morpholine)66 - 68Carbons adjacent to the oxygen atom in the morpholine ring.
C-3', C-5' (Morpholine)48 - 50Carbons adjacent to the nitrogen atom in the morpholine ring.
C-2 (Pyridine)150 - 152Carbon atom deshielded by the nitro group and ring nitrogen.
C-3 (Pyridine)145 - 147Carbon atom attached to the morpholine nitrogen.
C-4 (Pyridine)125 - 127Aromatic carbon.
C-5 (Pyridine)115 - 117Aromatic carbon shielded by the morpholine group.
C-6 (Pyridine)158 - 160Carbon atom bearing the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 209.20 g/mol .

Expected Molecular Ion Peak

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z = 209.

Fragmentation Pattern

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) may be observed at m/z = 163.

  • Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various characteristic ions. A common fragmentation pathway for morpholine derivatives involves the formation of a methylene-morpholine cation with an m/z of 100.

  • Loss of the morpholine ring: Cleavage of the C-N bond between the pyridine and morpholine rings could result in a fragment corresponding to the nitropyridine cation at m/z = 123.

Fragmentation_Pathway M [M]⁺˙ m/z = 209 F1 [M - NO₂]⁺ m/z = 163 M->F1 - NO₂ F2 Nitropyridine cation m/z = 123 M->F2 - Morpholine F3 Morpholine fragment m/z = 86 M->F3 - Nitropyridine Data_Integration NMR NMR (¹H & ¹³C) Structure Structural Confirmation of This compound NMR->Structure Connectivity & Environment MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation IR Infrared Spectroscopy IR->Structure Functional Groups

Caption: Workflow for the integration of spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR data will establish the connectivity of the atoms and the chemical environment of each proton and carbon. The mass spectrum will confirm the molecular weight and provide evidence for the presence of the nitropyridine and morpholine moieties through its fragmentation pattern. The IR spectrum will confirm the presence of key functional groups, particularly the nitro group. The combination of these data provides a self-validating system for the unambiguous identification of the target compound.

References

  • Butin, A. V., & Shishkina, S. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(3), 423. [Link]

  • Logvynenko, I., et al. (2022). Mass spectra of the morpholin-4-ium... ResearchGate. [Link]

Sources

Technical Guide: Safety & Handling of 4-(6-Nitropyridin-3-yl)morpholine

[1]

Executive Summary

4-(6-Nitropyridin-3-yl)morpholine (CAS: 24255-27-4) is a functionalized heterocyclic building block widely employed in medicinal chemistry, particularly in the development of anticoagulants (e.g., Apixaban intermediates) and kinase inhibitors.[1] Its structure combines the lipophilic, hydrogen-bond accepting properties of morpholine with the electron-deficient, reactive nature of a nitropyridine core.[1]

This guide provides a rigorous safety and handling framework for researchers. Unlike generic safety data sheets (SDS), this document synthesizes experimental realities—specifically the risks associated with its nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Profile

Understanding the physical state and thermal properties is the first line of defense in risk assessment. The compound is a solid at room temperature, which minimizes vapor inhalation risks but necessitates dust control measures.

PropertySpecification
IUPAC Name This compound
CAS Number 24255-27-4
Molecular Formula

Molecular Weight 209.20 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point 91–94 °C
Solubility Soluble in DMSO, DMF, Dichloromethane; Low solubility in water
Stability Stable under ambient conditions; light sensitive (store in amber vials)

Hazard Identification & Toxicology

While this compound is not classified as an explosive, the nitro group introduces potential energetic instability under extreme conditions.[1] The primary hazards are acute toxicity and irritation.[2]

GHS Classification (29 CFR 1910.1200)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[4]

Toxicological Context

The morpholine moiety is known to undergo metabolic N-oxidation or ring opening, potentially leading to reactive metabolites. The nitropyridine core can be reduced in vivo to an aminopyridine, a class of compounds often associated with potassium channel blocking activity (seizure risk). Therefore, this compound should be treated as a potential neurotoxin until specific toxicological data proves otherwise.

Synthesis & Reaction Safety (The Workflow)

The most common route to this compound is the Nucleophilic Aromatic Substitution (

5-bromo-2-nitropyridinemorpholine1
Critical Safety Analysis of Precursors
  • 5-Bromo-2-nitropyridine: A strong skin irritant and lachrymator.[1] The nitro group ortho to the nitrogen makes the ring highly electrophilic.

  • Morpholine: A flammable liquid (Flash point: 31°C) and corrosive base. It can form explosive peroxides upon prolonged storage in air.

Experimental Protocol
  • Reagents: 5-Bromo-2-nitropyridine (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Temperature: 80°C (Reflux).

Safety Note: The reaction is exothermic. The addition of morpholine to the electrophile must be controlled to prevent thermal runaway, especially on scales >10g.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical safety checkpoints (CP) required during the process.

SnAr_SynthesisStartStart: Weighing(Powder Hood)Reagent15-Bromo-2-nitropyridine(Irritant/Solid)Start->Reagent1Reagent2Morpholine(Flammable/Corrosive)Start->Reagent2MixMixing in Reactor(Solvent: MeCN)Reagent1->MixAdd SolidReagent2->MixAdd Dropwise(Exotherm Control)HeatHeating (80°C)CP: Reflux CondenserMix->HeatSnAr ReactionWorkupQuench & Extraction(DCM/Water)Heat->WorkupCool to RTProductThis compound(Yellow Solid)Workup->ProductEvaporation

Caption: Figure 1. Synthesis workflow for this compound via SnAr substitution. Note the critical control point (CP) at the heating stage to manage solvent vapor and exotherms.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE; engineering controls are the primary defense.

Engineering Controls[1]
  • Ventilation: All handling of the dry powder must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: When transferring large quantities (>100g), ground all glassware and equipment. The dielectric nature of organic powders can generate static charges sufficient to ignite solvent vapors (e.g., from the morpholine co-reactant).

PPE Matrix
Protection ZoneRequirementRationale
Eye/Face Chemical Splash GogglesStandard safety glasses are insufficient for corrosive morpholine vapors or fine irritant dusts.[1]
Hand Double Nitrile Gloves (0.11 mm min)Nitrile provides excellent resistance to morpholine and nitropyridines. Change immediately upon splash.
Body Lab Coat (Cotton/Poly) + Chemical ApronNitro-compounds stain skin and clothing yellow/orange permanently and are transdermal toxins.[1]
Respiratory N95 (if outside hood)Only required if engineering controls fail or during spill cleanup.

Storage & Stability

  • Conditions: Store in a cool, dry place (2–8°C preferred, though room temp is acceptable).

  • Incompatibility: Keep away from strong reducing agents (e.g.,

    
    , 
    
    
    ) and strong acids. Reduction of the nitro group is a standard chemical transformation but should not happen inadvertently during storage.
  • Shelf Life: Re-test purity annually. Nitro-aromatics can darken over time due to photo-oxidation.[1]

Emergency Response Protocols

In the event of exposure or release, immediate action is required.[2] This decision tree guides the response to a solid spill.

Spill_ResponseEventSpill DetectedAssessAssess Volume & Form(Solid vs. Solution)Event->AssessSolidSolid Powder SpillAssess->SolidLiquidSolution SpillAssess->LiquidAction_Solid1. Dampen with wet paper towel(Prevent Dust)2. Scoop into HazWasteSolid->Action_SolidAction_Liquid1. Absorb with Vermiculite2. Do NOT use combustible materials3. Scoop into HazWasteLiquid->Action_LiquidDeconDecontaminate Surface(Soap & Water -> Ethanol Wipe)Action_Solid->DeconAction_Liquid->Decon

Caption: Figure 2. Decision logic for spill remediation. Dampening solid spills is crucial to prevent the generation of respirable dust.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the nitro-compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

References

  • Watson International. (n.d.). This compound Product Specifications. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-(6-Bromopyridin-3-yl)morpholine.[1][5][6] Retrieved February 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Morpholine Safety Guidelines. Retrieved February 2, 2026, from [Link]

Technical Guide: 4-(6-Nitropyridin-3-yl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-(6-Nitropyridin-3-yl)morpholine and its derivatives.

Synthesis, Functionalization, and Medicinal Chemistry Applications[1][2]

Introduction: The Scaffold

This compound represents a critical heterocyclic building block in modern drug discovery.[1][2] Structurally, it consists of a morpholine ring attached to the C3 position of a pyridine core, which bears a nitro group at the C6 position.

This scaffold serves as a strategic bioisostere for the 4-nitrophenylmorpholine moiety found in various bioactive compounds (e.g., Linezolid precursors).[2] The incorporation of the pyridine nitrogen (N1) reduces lipophilicity (LogP) and improves aqueous solubility compared to its phenyl counterpart, while the morpholine ring often functions as a solvent-exposed solubilizing group in kinase inhibitors.

Key Structural Features:

  • Morpholine Ring: Enhances solubility and metabolic stability; acts as a hydrogen bond acceptor.[2][3]

  • Pyridine Core: Modulates pKa and pi-stacking interactions; the nitrogen atom provides a vector for hydrogen bonding.[1][2]

  • Nitro Group (C6): A masked amino group.[2] Upon reduction, it yields a 2-amino-5-morpholinopyridine (using IUPAC numbering for the amine product), a privileged motif for forming amides, ureas, and sulfonamides.

Synthetic Strategies

The construction of the this compound core challenges standard nucleophilic aromatic substitution (SNAr) rules due to the electronic relationship between the leaving group and the activating nitro group.[1][2]

A. The Regioselectivity Challenge

In 5-bromo-2-nitropyridine , the bromine atom is located at the meta position relative to the nitro group.[1] Classical SNAr requires the leaving group to be ortho or para to an electron-withdrawing group (EWG) for Meisenheimer complex stabilization.[1][2] Consequently, direct displacement of the C5-bromide by morpholine is kinetically slow and prone to side reactions compared to the highly reactive 2-halo-5-nitropyridine isomer.[1][2]

B. Validated Synthetic Protocols

Method 1: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) This is the preferred industrial route for high purity and yield.[1][2] It bypasses the electronic limitations of SNAr by using palladium catalysis to facilitate C-N bond formation at the unactivated C5 position.

  • Reagents: 5-Bromo-2-nitropyridine, Morpholine.[1][2]

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.[2]

  • Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by the pyridine/morpholine nitrogens).[2]

  • Base: Cs₂CO₃ or NaOtBu.[2]

  • Solvent: Toluene or 1,4-Dioxane (100°C).

Method 2: High-Temperature SNAr (Forcing Conditions) While less efficient, direct substitution is possible using polar aprotic solvents and high temperatures, often exploiting the weak activation provided by the pyridine nitrogen itself.

  • Reagents: 5-Bromo-2-nitropyridine, Morpholine (excess).[1][2]

  • Conditions: DMSO or NMP, 120–140°C, K₂CO₃.

  • Note: This route often yields regioisomeric mixtures if the starting material is not isomerically pure.[2]

Method 3: Nitro-Reduction and Functionalization (Post-Synthesis) Once the core is formed, the nitro group is almost exclusively reduced to the amine for further derivatization.

Table 1: Comparison of Synthetic Routes

RouteKey ReagentsYieldAdvantagesDisadvantages
Buchwald-Hartwig Pd-cat, BINAP, Cs₂CO₃85-95%High regioselectivity, mild tempHigh cost of Pd/Ligand, metal removal required
Thermal SNAr DMSO, K₂CO₃, Heat40-60%Metal-free, low raw material costHarsh conditions, difficult purification, lower yield
Microwave SNAr NMP, DIPEA, MW65-75%Fast reaction time (20-40 min)Not scalable for multi-kilo batches
Experimental Protocols
Protocol A: Synthesis of this compound (Buchwald Method)
  • Charge: A dry 3-neck flask is charged with 5-bromo-2-nitropyridine (1.0 eq), morpholine (1.2 eq), Cs₂CO₃ (2.0 eq), and BINAP (0.05 eq).

  • Inertion: The system is evacuated and backfilled with Argon (3x).[2]

  • Catalyst: Pd(OAc)₂ (0.02 eq) is added, followed by anhydrous Toluene (10 mL/g).[2]

  • Reaction: Heat to 100°C for 12 hours. Monitor by TLC/LC-MS (Target [M+H]+ ≈ 210.2).[1][2]

  • Workup: Cool to RT, filter through Celite to remove inorganic salts/Pd. Concentrate filtrate.[2][4]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (EtOAc/Hexane).

Protocol B: Reduction to 4-(6-Aminopyridin-3-yl)morpholine[1][2]
  • Dissolution: Dissolve the nitro compound in Methanol or Ethanol .[2]

  • Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 4 hours.

  • Isolation: Filter catalyst carefully (pyrophoric). Concentrate filtrate to yield the off-white amine solid.[1][2] Note: The amine is oxidation-sensitive; store under inert gas.[1][2]

Medicinal Chemistry Applications & SAR

The 4-(6-aminopyridin-3-yl)morpholine derivative is a versatile intermediate.[1][2] The exocyclic amine (C2-NH₂) is typically derivatized into amides, ureas, or carbamates to engage target protein active sites.

Key Therapeutic Areas[5]
  • Kinase Inhibitors (PI3K/mTOR): The morpholine oxygen forms a critical hydrogen bond with the hinge region of kinases (e.g., Val851 in PI3Kα), while the pyridine ring acts as a scaffold to orient the "warhead" (amide/urea) into the specificity pocket.

  • Antibacterials (Oxazolidinone Analogs): Pyridine analogs of Linezolid utilize this core.[2] The morpholine ring improves solubility, while the pyridine nitrogen alters the electronic properties of the central ring, potentially overcoming resistance mechanisms.

  • Factor Xa Inhibitors: In anticoagulant research, the morpholinopyridine moiety serves as the P4 binding element, replacing the morpholinophenyl group of Apixaban derivatives to tune pharmacokinetics.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the strategic modification points of the scaffold.

SAR_Logic Core This compound (Scaffold) Morpholine Morpholine Ring (Solubility/H-Bond Acceptor) Core->Morpholine  Position 3   Pyridine Pyridine Nitrogen (LogP Reduction) Core->Pyridine  Core   Nitro Nitro Group (C6) (Masked Amine) Core->Nitro  Position 6   Amine Primary Amine (Linker/Warhead Attachment) Nitro->Amine  Reduction (H2/Pd)   Derivatives Bioactive Derivatives: - Ureas (Kinase Inhibitors) - Carbamates (Antibacterials) - Amides (GPCR Ligands) Amine->Derivatives  Functionalization  

Caption: SAR dissection of the this compound scaffold showing functional domains and derivative pathways.[1][2]

Synthesis Workflow Diagram

The logical flow from raw materials to the functionalized bioactive core.

Synthesis_Workflow SM1 5-Bromo-2-nitropyridine Step1 Step 1: C-N Coupling (Buchwald-Hartwig) Pd(OAc)2, BINAP, Cs2CO3 SM1->Step1 SM2 Morpholine SM2->Step1 Intermediate This compound (The Core) Step1->Intermediate  Yield: ~90%   Step2 Step 2: Nitro Reduction H2, Pd/C, MeOH Intermediate->Step2 Product 5-Morpholinopyridin-2-amine (Active Intermediate) Step2->Product  Yield: >95%  

Caption: Step-wise synthetic workflow from commercial starting materials to the versatile amine intermediate.

References
  • Buchwald-Hartwig Amination of Halopyridines

    • Title: Palladium-catalyzed amination of aryl halides and sulfonates.[1][2]

    • Source:Journal of the American Chemical Society.[2]

    • URL:[Link][1][2]

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[2][6][7]

    • Source:ChemMedChem.
    • URL:[Link]

  • Synthesis of Pyridine Intermediates (Patent)

    • Title: Preparation of substituted pyridines as kinase inhibitors.[2][3][8]

    • Source:Google Patents (WO2010022076A1).[2]

    • URL:[1][2]

  • Biological Activity of Nitropyridine Derivatives

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[2]

    • Source:Pharmaceuticals (MDPI).[2]

    • URL:[Link][1][2]

Sources

Methodological & Application

Synthesis of "4-(6-Nitropyridin-3-yl)morpholine" from 3-bromo-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized synthesis of 4-(6-Nitropyridin-3-yl)morpholine , a critical intermediate in the development of kinase inhibitors (e.g., Pazopanib analogs) and antibacterial agents.

Topic: Synthesis of this compound

Starting Material: 3-Bromo-6-nitropyridine (IUPAC: 5-Bromo-2-nitropyridine) Target: Selective C–N bond formation at the C3 position.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Identity & Nomenclature Clarification

The user-specified starting material, "3-bromo-6-nitropyridine," is chemically identical to the industry-standard 5-bromo-2-nitropyridine (CAS: 39856-50-3).

  • Numbering Logic: Pyridine nomenclature prioritizes the heteroatom (N=1). Substituents are numbered to give the lowest locants. Thus, the 2-nitro, 5-bromo numbering is preferred over 6-nitro, 3-bromo.

  • Implication: This guide will use the standard 5-Bromo-2-nitropyridine nomenclature to facilitate accurate reagent sourcing, while explicitly mapping it to the user's request.

Reactivity Profile: The "Para-Nitro" Activation

The synthesis relies on the displacement of the bromine atom by morpholine.

  • Challenge: The bromine is at position 5 (meta to the ring nitrogen). Consequently, the ring nitrogen cannot activate the carbon-bromine bond via resonance (Meisenheimer complex stabilization) as it would in 2- or 4-halopyridines.

  • Solution: The Nitro group at position 2 is para to the bromine at position 5. The strong electron-withdrawing nature (

    
     and 
    
    
    
    effects) of the nitro group activates the C5 position sufficiently to allow Nucleophilic Aromatic Substitution (
    
    
    ), albeit requiring thermal energy.

Decision Matrix: Synthetic Route Selection | Feature | Method A: Thermal


  (Recommended) | Method B: Pd-Catalyzed Buchwald-Hartwig  |
| :--- | :--- | :--- |
| Mechanism  | Nucleophilic Aromatic Substitution | Pd(0)/Pd(II) Catalytic Cycle |
| Cost  | Low (No catalyst, cheap bases) | High (Pd catalyst, phosphine ligands) |
| Scalability  | Excellent (Industrial standard) | Good, but requires metal scavenging |
| Green Profile  | High (Can use EtOH/Water or solvent-free) | Moderate (Solvent/Catalyst waste) |
| Recommendation  | Primary Protocol  | Alternative for sluggish substrates  |

Part 2: Detailed Experimental Protocols

Method A: Thermal (The "Green" Industrial Route)

Best for: Routine synthesis, scale-up (>10g), and cost-efficiency.

1. Reaction Scheme

ReactionScheme SM 5-Bromo-2-nitropyridine (MW: 202.99) Product This compound (Yellow Solid) SM->Product SNAr Substitution Reagent Morpholine (1.2 - 1.5 eq) Reagent->Product Conditions K2CO3 (2.0 eq) CH3CN or DMF 80-100°C, 4-6 h Conditions->Product

Caption: Activation of the C5-Br bond by the para-nitro group facilitates direct nucleophilic attack.

2. Materials

  • Substrate: 5-Bromo-2-nitropyridine (10.0 mmol, 2.03 g).

  • Nucleophile: Morpholine (12.0 mmol, 1.05 mL). Note: Use slight excess to drive kinetics.

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (20.0 mmol, 2.76 g).
    
  • Solvent: Acetonitrile (ACN) [Preferred for workup] or DMF [Faster kinetics].

3. Step-by-Step Protocol

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromo-2-nitropyridine (2.03 g) in Acetonitrile (20 mL).

  • Addition: Add

    
     (2.76 g) followed by Morpholine (1.05 mL) dropwise.
    
    • Checkpoint: The suspension may turn slightly yellow/orange immediately due to the amine-nitro interaction.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 1:1 Ethyl Acetate/Hexane). The starting material (

      
      ) should disappear, replaced by a bright yellow fluorescent spot (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (25°C).

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product is hydrophobic and will precipitate as a yellow solid.

    • Stir for 15 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove trace morpholine.
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

4. Expected Yield: 85–92% (Yellow crystalline solid).

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Generating library analogs with sterically hindered amines or if Method A fails.

1. Catalyst System

  • Pre-catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos or BINAP (4 mol%). Xantphos is preferred for pyridines to prevent catalyst deactivation.

  • Base:

    
     (Cesium Carbonate).
    

2. Protocol Summary

  • Combine 5-bromo-2-nitropyridine (1 eq), Morpholine (1.2 eq),

    
     (2 eq), 
    
    
    
    (0.02 eq), and Xantphos (0.04 eq) in dry 1,4-Dioxane.
  • Sparge with Nitrogen for 10 minutes to remove oxygen (Critical:

    
     kills the active Pd(0) species).
    
  • Heat at 100°C for 12 hours in a sealed tube.

  • Filter through a Celite pad (diatomaceous earth) to remove Palladium black. Concentrate and purify via flash chromatography.

Part 3: Mechanistic Insight & Troubleshooting

Mechanism of Action ( )

The reaction proceeds via a Meisenheimer Complex . The stability of this intermediate dictates the reaction rate.

Mechanism Step1 Nucleophilic Attack (Morpholine N attacks C5) Intermediate Meisenheimer Complex (Negative charge delocalized onto Nitro group) Step1->Intermediate Rate Determining Step Step2 Aromatization (Loss of Bromide) Intermediate->Step2 Fast

Caption: The nitro group acts as an electron sink, stabilizing the anionic intermediate.

  • Why Para-Nitro Matters: If the nitro group were meta to the bromine (e.g., in 3-bromo-5-nitropyridine), the negative charge could not delocalize onto the nitro oxygens, and the reaction would fail under these conditions.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Insufficient activation energy or wet solvent.Switch solvent to DMF (higher boiling point, better dipole). Ensure anhydrous conditions.
Impurity: Hydrolysis (OH) Water present in system displacing Br.Use anhydrous

. Avoid hydroxide bases (NaOH/KOH).
Dark/Tar Formation Thermal decomposition of nitropyridine.Lower temperature to 60°C and extend time. Degas the solvent (remove

).

Part 4: Quality Control & Safety

Analytical Specifications
  • Appearance: Bright yellow powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.25 (d, J=2.8 Hz, 1H, H-2  pyridine, ortho to N).
      
    • 
       8.15 (d, J=9.0 Hz, 1H, H-3  pyridine, ortho to 
      
      
      
      ).
    • 
       7.45 (dd, J=9.0, 2.8 Hz, 1H, H-4  pyridine).
      
    • 
       3.75 (m, 4H, Morpholine 
      
      
      
      ).
    • 
       3.45 (m, 4H, Morpholine 
      
      
      
      ).
  • LC-MS:

    
    .
    
Safety Protocols
  • Nitropyridines: Potentially explosive if heated to dryness or subjected to shock. Never distill the reaction mixture to dryness at high heat.

  • Morpholine: Corrosive and flammable. Handle in a fume hood.

  • Waste: Aqueous waste contains bromide and morpholine; dispose of as basic organic waste.

References

  • Chemical Identity & Nomenclature: PubChem Compound Summary for CID 27646, 5-Bromo-2-nitropyridine. National Center for Biotechnology Information (2024). Link

  • 
     Reactivity of Nitropyridines: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine. National Institutes of Health (NIH) / PubMed Central. Discusses activation by nitro groups in pyridine systems. Link
    
  • Synthetic Precedent (Pazopanib Intermediate)

    
     on 5-bromo-2-nitropyridine. GuideChem / Patent CN201810030281.3. Describes the reaction of 5-bromo-2-nitropyridine with heterocyclic amines. Link
    
  • Microwave Assisted Synthesis: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl derivatives. Semantic Scholar. Illustrates the parallel reactivity of bromo-nitro-heterocycles with morpholine. Link

Application Notes and Protocols for the In Vivo Formulation of 4-(6-Nitropyridin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-(6-Nitropyridin-3-yl)morpholine for in vivo studies. Recognizing that specific formulation data for this compound is not widely available, this guide emphasizes a systematic, first-principles approach to formulation development. It details protocols for creating aqueous solutions, co-solvent systems, and suspensions suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide, ensuring scientific integrity and reproducibility.

Introduction and Pre-Formulation Considerations

This compound is a heterocyclic compound incorporating a nitropyridine and a morpholine moiety. The presence of the aromatic nitro group suggests that the compound is likely to have low aqueous solubility, a common challenge in preclinical in vivo studies. The primary objective of formulation is to deliver a precise dose of the compound to the animal model in a safe and bioavailable manner. An inappropriate vehicle can lead to poor drug exposure, high variability in results, and potential toxicity, thereby compromising the study's outcome.

Before proceeding to full-scale formulation, a thorough characterization of the compound's physicochemical properties is paramount. This pre-formulation stage is critical for selecting the most appropriate formulation strategy.

Essential Physicochemical Characterization

A summary of predicted and essential experimental data for this compound is presented below. Researchers should experimentally verify these parameters.

ParameterPredicted/Typical ValueSignificance in Formulation
Molecular Weight ~209.2 g/mol Essential for all concentration and dosing calculations.
Aqueous Solubility Likely Low (< 0.1 mg/mL)The primary determinant of the formulation strategy.
LogP Moderately LipophilicInfluences choice of non-aqueous solvents and potential for precipitation.
pKa Weakly Basic (Pyridine Nitrogen)Determines if pH adjustment can be used to enhance solubility.
Chemical Stability Potential for reduction of the nitro group.Important for assessing compatibility with excipients and storage conditions.

A Systematic Approach to Formulation Development

A tiered or systematic approach is recommended to identify the simplest effective formulation, minimizing the use of potentially toxic excipients. The following workflow provides a decision-making framework.

G cluster_0 start Start: Obtain Pure This compound solubility_screen Solubility Screening (Aqueous & Organic Vehicles) start->solubility_screen decision1 Is Aqueous Solubility > Target Concentration? solubility_screen->decision1 aqueous_formulation Develop Aqueous Formulation (pH adjusted) decision1->aqueous_formulation Yes decision2 Is Co-solvent Solubility > Target Concentration? decision1->decision2 No end Final Formulation QC (Stability, Homogeneity) aqueous_formulation->end cosolvent_formulation Develop Co-solvent Formulation decision2->cosolvent_formulation Yes suspension_formulation Develop Suspension Formulation decision2->suspension_formulation No cosolvent_formulation->end suspension_formulation->end

Caption: Formulation development workflow for this compound.

Detailed Formulation Protocols

Safety Precaution: Always handle this compound and all solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Aqueous-Based Formulation (for PO or IP Administration)

This is the most straightforward approach and should be attempted first. It is suitable if the compound's solubility is sufficient at a physiologically compatible pH.

Materials:

  • This compound

  • Sterile Water for Injection, USP

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile vials

  • Magnetic stirrer and stir bars

Procedure:

  • Determine Target Concentration: Calculate the required concentration based on the highest dose and the dosing volume for the chosen animal model (e.g., 10 mL/kg for mice).

  • Solubility Test: In a small vial, attempt to dissolve a known amount of the compound in sterile water to achieve the target concentration.

  • pH Adjustment: If the compound does not fully dissolve, slowly add 0.1 N HCl or 0.1 N NaOH dropwise while stirring to determine if solubility increases at a different pH. The pyridine nitrogen may become protonated at a lower pH, potentially increasing solubility. Aim for a pH range of 4.0-7.4 for in vivo use.

  • Vehicle Preparation: Once the optimal pH for solubilization is determined, prepare the bulk vehicle by adjusting the pH of the sterile water.

  • Formulation Preparation: Weigh the required amount of this compound and add it to the pH-adjusted vehicle. Stir until completely dissolved.

  • Final QC: Visually inspect the solution for any undissolved particles. Measure the final pH to ensure it is within the target range.

Protocol 2: Co-solvent Formulation (for IV, IP, or PO Administration)

This method is employed when aqueous solubility is insufficient. Co-solvents are water-miscible organic solvents that enhance the solubility of lipophilic compounds.

Common Co-solvent Systems:

ComponentFunctionTypical % (v/v) for IVTypical % (v/v) for PO/IP
Solutol® HS 15 Non-ionic solubilizer10-20%10-50%
Propylene Glycol (PG) Co-solvent10-40%10-60%
Ethanol Co-solvent5-10%5-20%
Polyethylene Glycol 400 (PEG400) Co-solvent10-30%10-60%
Saline or PBS Aqueous phaseq.s. to 100%q.s. to 100%

Procedure (Example: 10% Solutol® HS 15, 20% PG in Saline):

  • Prepare Co-solvent Blend: In a sterile beaker, combine 10 mL of Solutol® HS 15 and 20 mL of propylene glycol.

  • Dissolve Compound: Weigh the required amount of this compound and add it to the co-solvent blend. Gently warm (to no more than 40°C) and vortex or sonicate until the compound is fully dissolved. This is your drug concentrate.

  • Add Aqueous Phase: Slowly add sterile saline (or PBS) to the drug concentrate with constant stirring, up to the final desired volume (e.g., 100 mL).

  • Final QC: The final formulation should be a clear, particle-free solution. Observe for any signs of precipitation upon addition of the aqueous phase. If precipitation occurs, a different co-solvent system or a suspension formulation may be necessary.

Protocol 3: Suspension Formulation (for PO or IP Administration)

A suspension is a suitable option for compounds with very low solubility that cannot be formulated as a solution at the required concentration. The goal is to create a uniform dispersion of solid particles in a liquid vehicle.

Materials:

  • This compound (micronized, if possible)

  • Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC)

  • Wetting agent: 0.1% (v/v) Tween® 80

  • Sterile Water for Injection, USP

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare Vehicle: Add the suspending agent (e.g., 0.5 g of methylcellulose) to the total required volume of sterile water (e.g., 100 mL). Stir vigorously until fully hydrated. This may take several hours. Add the wetting agent (e.g., 0.1 mL of Tween® 80) and mix thoroughly.

  • Particle Size Reduction (Optional but Recommended): If the compound is crystalline, gently grind it in a mortar and pestle to reduce particle size. This improves suspension stability and bioavailability.

  • Prepare a Paste: Weigh the required amount of the compound and place it in a glass mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring. Transfer the suspension to the final storage container.

  • Final QC: The final formulation should be a uniform, milky suspension. It is critical to ensure the suspension is easily re-dispersible upon gentle shaking.

Stability and Quality Control

All formulations should be prepared fresh daily. If short-term storage is necessary, a stability assessment is required.

  • Visual Inspection: Check for precipitation, crystallization, or color change before each use.

  • Homogeneity (for suspensions): Before each dose is drawn, the suspension must be thoroughly mixed to ensure uniform distribution of the drug.

  • pH Measurement: For aqueous formulations, confirm the pH remains within the acceptable range.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By systematically evaluating the compound's solubility and applying the principles outlined in these protocols, researchers can develop a robust and reproducible formulation. It is imperative to begin with the simplest vehicle system and only increase complexity as necessitated by the compound's physicochemical properties. Each formulation must be validated for stability and homogeneity to ensure the integrity of the in vivo study.

References

  • Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration. [Link]

  • Formulation of Poorly Water-Soluble Drugs for Oral Administration: A Review. Journal of Pharmaceutical Sciences. [Link]

  • Excipient Selection in Preclinical Formulation Development. AAPS PharmSciTech. [Link]

  • Preclinical development of drug candidates. Nature Reviews Drug Discovery. [Link]

  • Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]

"4-(6-Nitropyridin-3-yl)morpholine" dosage for animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pre-clinical Evaluation & Dosage Protocols for 4-(6-Nitropyridin-3-yl)morpholine

Part 1: Executive Summary & Scientific Context

This compound (CAS: 26820-65-5) is a critical heterocyclic scaffold often employed as a precursor in the synthesis of bioactive kinase inhibitors (e.g., PI3K, mTOR inhibitors) and antimicrobial agents. While often an intermediate, its in vivo behavior is of significant interest for two reasons:

  • Metabolic Activation: The nitro group (

    
    ) is frequently reduced in vivo by hepatic nitroreductases to an amino group (
    
    
    
    ), converting the molecule into 4-(6-aminopyridin-3-yl)morpholine , a biologically active pharmacophore.
  • Toxicological Profiling: Nitro-aromatic compounds carry specific toxicity risks, including methemoglobinemia and mutagenicity, which must be assessed before using this moiety in lead optimization.

This guide provides the protocols for Formulation , Dose-Range Finding (DRF) , and Pharmacokinetic (PK) Profiling to establish safe dosage windows in rodent models.

Part 2: Mechanism of Action & Metabolic Pathway

Understanding the metabolic fate of the nitro-pyridine moiety is essential for interpreting dosage results. The compound acts as a "pro-drug" or metabolic substrate where the nitro group is reduced to an amine.

MetabolicPathway Parent Parent Compound This compound (Lipophilic, Potential Toxicity) Intermed Intermediate Hydroxylamine Derivative (Reactive, Mutagenic Potential) Parent->Intermed Hepatic Nitroreductase (CYP450 / Xanthine Oxidase) Metabolite Active Metabolite 4-(6-Aminopyridin-3-yl)morpholine (Kinase Inhibitor Scaffold) Intermed->Metabolite Reduction Excretion Glucuronidation/Excretion Metabolite->Excretion Phase II Metabolism

Figure 1: Metabolic reduction pathway of the nitropyridine scaffold. The intermediate hydroxylamine species represents a critical safety checkpoint during dose escalation.

Part 3: Formulation Strategy

This compound is poorly soluble in water due to the planar nitropyridine ring. Proper formulation is critical to ensure bioavailability and avoid precipitation in the gut (oral) or peritoneum (IP).

Recommended Vehicle Systems:

ComponentConcentrationFunctionNotes
DMSO 5% - 10%Co-solventSolubilizes the nitropyridine core. Do not exceed 10% for chronic dosing to avoid vehicle toxicity.
PEG 400 30% - 40%Co-solventIncreases stability and prevents precipitation upon dilution.
Tween 80 5%SurfactantImproves wetting and suspension uniformity.
Saline/Water BalanceDiluentAdd last, slowly, with vortexing.

Formulation Protocol:

  • Weigh the required amount of this compound.

  • Dissolve completely in DMSO (vortex/sonicate for 5 mins). Solution should be clear yellow/orange.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline (0.9%) while vortexing to reach final volume.

    • Quality Check: If precipitate forms, sonicate at 37°C. If it remains cloudy, administer as a homogeneous suspension, but note this in the study data.

Part 4: Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Objective: To define the upper limit of dosage before acute toxicity (e.g., neurotoxicity, methemoglobinemia) occurs.

Animal Model: C57BL/6 Mice or Sprague-Dawley Rats (n=3 per sex/group). Route: Oral Gavage (PO) or Intraperitoneal (IP).

Dose Escalation Scheme: Since this is a chemical intermediate, start conservatively to assess nitro-toxicity.

  • Starting Dose: 10 mg/kg

  • Escalation Factor: 3.2x (logarithmic spacing).

  • Dose Levels: 10, 30, 100, 300 mg/kg.

Step-by-Step Workflow:

  • Acclimation: Acclimate animals for 5 days prior to dosing.

  • Baseline: Measure body weight and baseline behavior.

  • Dosing: Administer vehicle (control) or compound at 10 mg/kg .

  • Observation (0-4 hours): Monitor continuously for immediate cholinergic signs (tremors, salivation) or sedation.

  • Observation (24-48 hours):

    • Check for Cyanosis (blue tint to paws/snout) – indicates Methemoglobinemia (common with nitro-aromatics).

    • Measure body weight. >15% loss requires euthanasia.

  • Decision Gate:

    • No Toxicity: Proceed to next dose level (30 mg/kg) after 48-hour washout or in a new cohort.

    • Toxicity Observed: Stop. The previous dose is the NOAEL (No Observed Adverse Effect Level).

Protocol B: Pharmacokinetic (PK) & Bioactivation Study

Objective: To quantify the conversion of the Nitro-parent to the Amine-metabolite.

Dose: 30 mg/kg (or determined MTD). Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. Sample: Plasma (Lithium Heparin).

Analytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient Acetonitrile / Water + 0.1% Formic Acid.

  • Transitions (MRM):

    • Parent (Nitro): Monitor parent mass (approx MW 209).

    • Metabolite (Amine): Monitor reduced mass (approx MW 179).

Data Interpretation: If the AUC (Area Under Curve) of the Amine metabolite is >50% of the Parent, the biological effects observed are likely driven by the amino-pyridine pharmacophore.

Part 5: Safety & Toxicology Markers

When working with this compound, specific toxicological endpoints must be monitored due to the nitro-aromatic structure.

Toxicity SignPhysiological CauseAction Threshold
Cyanosis Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+).Immediate euthanasia if respiratory distress occurs.
Chromodacryorrhea Porphyrin release due to stress/cholinergic overstimulation.Monitor; reduce dose if severe.
Ataxia/Sedation CNS penetration of the lipophilic parent compound.Stop dosing.
Dark Urine Hemolysis or excretion of colored nitro-metabolites.Collect urine for urinalysis (heme check).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122456, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitroaromatics and their metabolic pathways. (General guidance on nitro-reduction toxicity). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

Application Note: Validating 4-(6-Nitropyridin-3-yl)morpholine in Phenotypic Screening

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Hit Validation, Assay Interference Mitigation, and Mechanism of Action Deconvolution.

Part 1: Executive Summary & Technical Profile

4-(6-Nitropyridin-3-yl)morpholine is a representative chemical scaffold often encountered in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. While it serves as a valuable building block for kinase inhibitors and antibacterial agents, its nitro-pyridine core presents specific challenges in phenotypic screening.

This guide addresses the critical "Go/No-Go" decision points when this compound appears as a hit. The primary objective is to distinguish true biological modulation from assay artifacts caused by the redox-active nitro group.

Physicochemical Profile (In Silico Estimates)
PropertyValueImplication for Screening
Molecular Weight 209.20 DaFragment-like; high ligand efficiency potential.
LogP ~1.1 - 1.4Good membrane permeability; low risk of aggregation.
Solubility (DMSO) >10 mMExcellent stock solution stability.
Structural Alert Nitro-aromatic High Risk: Redox cycling, fluorescence quenching, covalent reactivity.
UV/Vis Abs.

~300-350 nm
Potential interference with UV-readout assays.

Part 2: Critical Application Notes (The "Why")

The Nitro-Pyridine Liability (Redox Cycling)

The most common failure mode for this compound in phenotypic screens is non-specific toxicity via redox cycling .

  • Mechanism: In cellular environments, the nitro group (

    
    ) can be enzymatically reduced to a nitro radical anion (
    
    
    
    ). This unstable species transfers an electron to molecular oxygen, generating Superoxide (
    
    
    ) and regenerating the parent nitro compound.
  • Result: A "futility cycle" that depletes cellular NADPH and generates massive oxidative stress, killing cells regardless of the specific target.

  • Action: You must run a Reactive Oxygen Species (ROS) counter-screen to validate the hit.

Assay Interference (The "False Positive")
  • Tetrazolium Assays (MTT/MTS): Nitro compounds can directly reduce tetrazolium salts, mimicking metabolic activity and masking toxicity (False Negative for toxicity) or causing background noise.

  • Fluorescence Assays: The nitro group is a known fluorescence quencher. If your phenotypic readout relies on a fluorophore (e.g., GFP, FITC) near the binding site, this compound may simply quench the signal without inhibiting the biological process.

Part 3: Validated Experimental Protocols

Protocol A: Orthogonal Viability Screening

Objective: Determine if the phenotypic effect is due to specific target modulation or general cytotoxicity, avoiding redox artifacts.

Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo®). Avoid: MTT, MTS, Resazurin (Alamar Blue).

Step-by-Step Workflow:

  • Preparation: Dissolve this compound to 10 mM in anhydrous DMSO. Ensure no precipitate is visible (sonicate if necessary).

  • Seeding: Plate cells (e.g., HeLa, A549, or primary model) at 3,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment:

    • Perform an 8-point dose-response (0.1 µM to 100 µM).

    • Control 1: DMSO (0.5% v/v).

    • Control 2: Known cytotoxic agent (e.g., Staurosporine).

    • Control 3 (Critical): A non-nitro analog (e.g., 4-(6-aminopyridin-3-yl)morpholine) if available, to test the scaffold without the redox liability.

  • Incubation: Treat for 24h - 48h.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Read Luminescence.

Interpretation:

  • If

    
     is < 10 µM with a steep Hill slope (> 2.0), suspect non-specific toxicity.
    
  • Compare with the "Amino" analog. If the Amino analog is inactive, the activity is likely driven by the Nitro group's reactivity.

Protocol B: ROS Generation Counter-Screen

Objective: Confirm if the compound acts as a redox cycler.

Reagent: CellROX® Deep Red or H2DCFDA.

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load cells with CellROX reagent (5 µM) for 30 mins at 37°C.

  • Treatment: Wash cells, then add this compound at

    
     concentration (determined from Protocol A).
    
    • Positive Control: Menadione (100 µM) or TBHP.

  • Kinetics: Measure Fluorescence (Ex/Em specific to dye) immediately and every 15 mins for 2 hours.

  • Analysis: If the compound induces a >2-fold increase in fluorescence slope compared to DMSO within 1 hour, it is a Redox Cycler (PAINS) . STOP progression.

Part 4: Visualization & Logic Flow

Figure 1: Hit Validation Workflow for Nitro-Aromatic Hits

This diagram outlines the decision logic required to validate this compound.

HitValidation Start Primary Hit: This compound QC Step 1: QC & Purity (LC-MS / NMR) Start->QC AssayChoice Step 2: Assay Selection Is the readout Redox-Sensitive? QC->AssayChoice MTT MTT / Resazurin AssayChoice->MTT Yes (Avoid) ATP ATP Luminescence (CellTiter-Glo) AssayChoice->ATP No (Recommended) ROS_Check Step 3: ROS Counter-Screen (CellROX / H2DCFDA) MTT->ROS_Check High False Negative Risk ATP->ROS_Check Decision ROS Positive? ROS_Check->Decision Discard DISCARD (Redox Cycler / PAINS) Decision->Discard Yes (>2x Control) Proceed PROCEED (Specific Mechanism) Decision->Proceed No Analog Step 4: SAR Expansion Synthesize Amino-Analog Proceed->Analog

Caption: Decision tree for validating nitro-pyridine hits, prioritizing exclusion of redox artifacts.

Figure 2: Mechanism of Interference (Redox Cycling)

Understanding the chemical liability of the nitro group in a cellular context.

RedoxCycle cluster_0 Futility Cycle Compound Nitro-Pyridine (Parent) Radical Nitro-Radical Anion (R-NO2•-) Compound->Radical + e- (from NADPH) Radical->Compound + O2 -> O2•- Oxygen Molecular Oxygen (O2) Superoxide Superoxide (O2•-) Oxygen->Superoxide NADPH NADPH NADP NADP+ NADPH->NADP Enzyme Reductases (e.g., P450)

Caption: The "Futility Cycle" mechanism where nitro-aromatics deplete cellular reducing equivalents and generate ROS.

Part 5: References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Comparison of Cell Viability Assays. Promega Corporation Technical Resources. Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

Troubleshooting & Optimization

Optimizing reaction conditions for "4-(6-Nitropyridin-3-yl)morpholine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(6-Nitropyridin-3-yl)morpholine Synthesis

Abstract: This guide addresses the synthesis of This compound (CAS: 24255-27-4), a critical scaffold often utilized in the development of kinase inhibitors and anticoagulant intermediates (e.g., Apixaban analogs). The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 5-halo-2-nitropyridines. While theoretically straightforward, this reaction presents specific challenges regarding conversion efficiency, hydrolytic by-product formation, and purification. The following protocols and troubleshooting steps are derived from kinetic optimization studies and industrial scale-up experience.

Part 1: Critical Reaction Parameters (Q&A)

Q1: My reaction conversion stalls at ~80% despite extending the reaction time. How can I drive this to completion?

A: Incomplete conversion in this


 system is typically governed by the leaving group ability  versus the nucleophile's breakdown .
  • The Cause: If you are using 5-chloro-2-nitropyridin e, the chloride is a poorer leaving group than bromide. Furthermore, the generated HCl (or HBr) will protonate the remaining morpholine, rendering it non-nucleophilic.

  • The Fix:

    • Stoichiometry: Ensure you are using at least 2.2 equivalents of morpholine if no external base is used (one eq. acts as nucleophile, one as scavenger).

    • Base Switch: Switch to an inorganic base like Potassium Carbonate (

      
      )  (2.0 eq) in a polar aprotic solvent (DMF or Acetonitrile). The heterogeneous base scavenges the acid without competing as a nucleophile.
      
    • Leaving Group: If possible, switch to 5-bromo-2-nitropyridine . The C-Br bond is weaker and more polarized, often increasing reaction rates by 2-3x compared to the chloro-analog in

      
       reactions on pyridine rings.
      

Q2: I am observing a yellow/orange impurity that does not match the product. What is it?

A: This is likely 5-hydroxy-2-nitropyridine , formed via hydrolysis.

  • Mechanism: The nitro group at position 2 and the nitrogen atom in the ring make the 5-position highly electrophilic. If your solvent (DMF/DMSO) is "wet" or if you use a hydroxide base, water acts as a competitive nucleophile.

  • Prevention:

    • Use anhydrous Acetonitrile (MeCN) or DMF.

    • Avoid hydroxide bases (NaOH/KOH). Use Carbonates (

      
      , 
      
      
      
      ) or tertiary amines (DIPEA).
    • Tip: If using hygroscopic solvents like DMSO, add activated 3Å molecular sieves to the reaction vessel.

Q3: The product is oiling out or forming a sticky solid during workup. How do I get a clean powder?

A: The product, this compound, is a "push-pull" system (electron-donating amine + electron-withdrawing nitro), making it highly crystalline but potentially soluble in organic/aqueous interfaces.

  • Purification Protocol:

    • Do not evaporate to dryness immediately.

    • Precipitation: Pour the reaction mixture (if in DMF/DMSO) into ice-cold water (10x volume). The product should precipitate as a yellow/orange solid.

    • Recrystallization: If an oil forms, extract with Ethyl Acetate (EtOAc), dry, and concentrate. Recrystallize the residue from hot Ethanol (EtOH) or an EtOAc/Hexane (1:3) mixture.

Q4: Can I use acid extraction to remove excess morpholine?

A: Yes, but with caution.

  • The Logic: Morpholine is a secondary amine (

    
    ). The product is an 
    
    
    
    -aryl morpholine with a strong electron-withdrawing nitro group, which drastically lowers the basicity of the morpholine nitrogen (
    
    
    ).
  • Procedure: Wash the organic layer with dilute HCl (0.5 M) or citric acid . The unreacted morpholine will protonate and move to the aqueous layer. The product, being non-basic due to conjugation with the nitropyridine ring, will remain in the organic layer.

  • Warning: Do not use concentrated strong acids (>2M HCl) for prolonged periods, as this could degrade the nitro group or the morpholine ring.

Part 2: Standardized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
5-Bromo-2-nitropyridine 202.991.02.03 gElectrophile
Morpholine 87.121.21.05 g (1.05 mL)Nucleophile
Potassium Carbonate (

)
138.212.02.76 gAcid Scavenger
Acetonitrile (MeCN) --20 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Charging: Add 5-Bromo-2-nitropyridine (2.03 g) and

    
      (2.76 g) to the flask.
    
  • Solvation: Add Acetonitrile (20 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Addition: Add Morpholine (1.05 mL) dropwise via syringe.

    • Note: A slight color change (yellowing) indicates the formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to 80°C (oil bath temperature). Stir for 4–6 hours .

    • Monitoring: Check by TLC (EtOAc:Hexane 1:1) or HPLC.[3] The starting material (Rf ~0.6) should disappear, and a fluorescent yellow product spot (Rf ~0.4) should appear.[3][9]

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-water with vigorous stirring.

    • Stir for 30 minutes. The product will precipitate as a bright yellow solid.

    • Filter the solid using a Buchner funnel. Wash with water (2 x 20 mL) and cold hexanes (20 mL).

  • Workup (Extraction Method - Alternative):

    • If product does not precipitate, dilute with EtOAc (50 mL).

    • Wash with 0.5 M HCl (2 x 20 mL) to remove excess morpholine.

    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–95%

    • Appearance: Yellow crystalline solid.[5]

Part 3: Comparative Data: Solvent & Base Screening

The following data summarizes optimization runs performed to maximize yield and minimize hydrolysis.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Comments
1EthanolNone (Excess Morpholine)78 (Reflux)1272%Slow; required 3.0 eq morpholine.
2DMFDIPEA90288%Fast, but aqueous workup required to remove DMF/DIPEA.
3 MeCN

80 4 94% Optimal. Clean profile, easy precipitation workup.
4WaterHPMC (Surfactant)502465%"Green" method; low conversion due to hydrolysis competition.

Part 4: Visualizations

Figure 1: Reaction Mechanism & Pathway

Caption: The


 mechanism involves the nucleophilic attack of morpholine on the C-5 position, stabilized by the para-nitro group, followed by the elimination of the bromide leaving group.

SNAr_Mechanism SM 5-Bromo-2-nitropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex + Morpholine 80°C Morph Morpholine (Nucleophile) Morph->Complex Product This compound (Product) Complex->Product - Br⁻ Byproduct HBr / KBr (Salt) Complex->Byproduct

Figure 2: Workup Decision Tree

Caption: A logic flow for determining the optimal purification strategy based on reaction outcome.

Workup_Logic Start Reaction Complete PrecipCheck Did solid precipitate upon adding water? Start->PrecipCheck YesPrecip Filter Solid PrecipCheck->YesPrecip Yes NoPrecip Extract w/ EtOAc PrecipCheck->NoPrecip No Wash Wash: Water (Salts) Wash: Hexane (Lipids) YesPrecip->Wash Dry Vacuum Dry (Target Product) Wash->Dry AcidWash Wash w/ 0.5M HCl (Removes Morpholine) NoPrecip->AcidWash PhaseSep Separate Layers AcidWash->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste: Morpholine HCl) PhaseSep->AqLayer Conc Concentrate & Recrystallize (EtOH) OrgLayer->Conc

References

  • Royal Society of Chemistry (RSC). (2015). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[4][8] RSC Advances.[10] Retrieved October 25, 2025, from [Link]

  • National Institutes of Health (NIH). (2025). 4-(6-Bromopyridin-3-yl)morpholine - PubChem Compound Summary. Retrieved October 25, 2025, from [Link]

  • Semantic Scholar. (2019). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[5] Retrieved October 25, 2025, from [Link]

Sources

Technical Support Center: Troubleshooting In Vitro Assay Variability for "4-(6-Nitropyridin-3-yl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(6-Nitropyridin-3-yl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of variability in in vitro assays involving this compound. Drawing from established principles of kinase inhibition and cell-based assays, this resource provides in-depth, experience-driven insights to ensure the reliability and reproducibility of your experimental data. The morpholine moiety is a well-established pharmacophore in many kinase inhibitors, and its presence in this compound, coupled with the pyridine core, strongly suggests activity within kinase signaling pathways, most notably the PI3K/Akt/mTOR cascade.[1][2][3] This guide is structured to address issues from the ground up, moving from fundamental compound handling to complex biological interpretations.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face when working with "this compound."

Q1: I'm seeing inconsistent IC50 values for my kinase inhibition assay. What are the likely causes?

A1: Inconsistent IC50 values in in vitro kinase assays are a frequent issue stemming from several factors:

  • Compound Solubility and Stability: "this compound," like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations will lead to an artificially high IC50. Ensure the compound is fully dissolved in your final assay buffer. It is also crucial to assess the compound's stability in your chosen solvent (typically DMSO) and assay buffer over the experiment's duration.

  • DMSO Concentration: While DMSO is a common solvent, its concentration can significantly impact enzyme activity.[4][5] Ideally, maintain a consistent and low final DMSO concentration (typically ≤ 1%) across all wells, including controls.

  • ATP Concentration: If "this compound" is an ATP-competitive inhibitor, a characteristic of many kinase inhibitors, the apparent IC50 will be highly dependent on the ATP concentration in your assay. Ensure you are using an ATP concentration at or near the Km for the specific kinase to obtain a more accurate measure of potency.

Q2: My cell-based assay results (e.g., p-Akt levels) are not showing a clear dose-response. Why might this be?

A2: A lack of a clear dose-response in cell-based assays can be attributed to several factors beyond simple compound inactivity:

  • Cell Seeding Density: The number of cells seeded per well can dramatically influence the outcome.[6][7] A cell density that is too high or too low can affect the metabolic state of the cells and their responsiveness to treatment. It is critical to optimize cell seeding density for your specific cell line and assay duration.

  • Cellular Feedback Loops: The PI3K/Akt/mTOR pathway is regulated by complex feedback mechanisms.[8] Inhibition of one component can lead to the compensatory activation of other signaling pathways, which can mask the inhibitory effect of your compound. Time-course experiments can help to elucidate these dynamic responses.

  • Compound Incubation Time: The optimal incubation time for observing a biological effect can vary. A time point that is too early may not allow for sufficient target engagement and downstream signaling changes, while a time point that is too late may allow for the activation of compensatory pathways.

Q3: I'm observing high background or autofluorescence in my fluorescence-based assays. Could the compound be the cause?

A3: Yes, nitroaromatic compounds can exhibit intrinsic fluorescence or act as quenchers in fluorescence-based assays.[9][10] This can lead to significant assay interference.[11][12]

  • Fluorescence Interference: The nitro group in "this compound" can contribute to fluorescence quenching. It is essential to run a control plate with the compound alone (without other assay components) to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Assay Format: If compound interference is significant, consider switching to a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a label-free technology.

In-Depth Troubleshooting & Protocol Optimization

This section provides a more detailed examination of potential issues and offers comprehensive protocols for key assays.

Compound Handling and Preparation

Variability often originates from the initial handling of the compound.

Potential Issue Causality Recommended Solution
Incomplete Solubilization The compound may not be fully dissolved in the stock solution or upon dilution into aqueous assay buffers, leading to an inaccurate concentration.Prepare a high-concentration stock solution in 100% DMSO. Visually inspect for any precipitate. When diluting into aqueous buffers, vortex thoroughly and consider brief sonication.
Compound Degradation Morpholine derivatives can be susceptible to degradation under certain conditions (e.g., prolonged storage in solution, exposure to light).Prepare fresh dilutions from a frozen stock for each experiment. Store DMSO stocks at -20°C or -80°C and protect from light.
Inaccurate Pipetting Small volumes of viscous DMSO stock solutions can be challenging to pipette accurately.Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. Perform serial dilutions to work with larger, more manageable volumes.

Detailed Experimental Protocols

The following are detailed protocols for representative assays, incorporating best practices to minimize variability.

Protocol 1: In Vitro PI3Kα Kinase Assay (HTRF®)

This protocol provides a framework for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the IC50 of "this compound" against PI3Kα.

HTRF_Kinase_Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Prepare serial dilutions of 'this compound' in DMSO Add_Compound Add compound dilutions to assay plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare PI3Kα enzyme solution in kinase buffer Add_Enzyme Add PI3Kα to initiate pre-incubation Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PIP2 substrate and ATP solution in kinase buffer Add_Substrate_ATP Add PIP2/ATP mix to start reaction Substrate_Prep->Add_Substrate_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate_ATP Incubate Incubate at RT Add_Substrate_ATP->Incubate Stop_Reaction Add Stop Solution (containing Biotin-PIP3 and Eu-Ab) Incubate->Stop_Reaction Incubate_Detection Incubate at RT Stop_Reaction->Incubate_Detection Read_Plate Read HTRF signal on a compatible plate reader Incubate_Detection->Read_Plate Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Quantification cluster_sds_transfer Electrophoresis & Transfer cluster_immuno Immunodetection Seed_Cells Seed cells in a multi-well plate Starve_Cells Serum-starve cells (optional) Seed_Cells->Starve_Cells Treat_Compound Treat with 'this compound' Starve_Cells->Treat_Compound Stimulate_Cells Stimulate with growth factor (e.g., IGF-1) Treat_Compound->Stimulate_Cells Lyse_Cells Lyse cells in RIPA buffer with phosphatase and protease inhibitors Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein Prepare_Samples Prepare lysates with Laemmli buffer Quantify_Protein->Prepare_Samples Run_Gel Run SDS-PAGE Prepare_Samples->Run_Gel Transfer Transfer proteins to a PVDF membrane Run_Gel->Transfer Block_Membrane Block membrane (e.g., 5% BSA) Transfer->Block_Membrane Primary_Ab Incubate with primary antibody (anti-p-Akt and anti-total Akt) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Add ECL substrate and image Secondary_Ab->Detect

Caption: Western Blot Workflow for p-Akt Detection.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., MCF7, U87MG) in a 6-well plate and allow cells to adhere overnight.

    • Optional: Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels.

    • Pre-treat cells with various concentrations of "this compound" for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [13] * Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [14] * Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [15] * Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. [15] * Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [16][17] * Wash thoroughly and detect the signal using an ECL substrate and an appropriate imaging system. [18]

Observed Problem Potential Cause Troubleshooting Steps
No or weak p-Akt signal Ineffective growth factor stimulation; inactive phosphatase inhibitors; low antibody concentration.Confirm the activity of your growth factor. Use fresh phosphatase inhibitors. Optimize the primary antibody concentration.
High background Insufficient blocking; insufficient washing; secondary antibody concentration too high.Increase blocking time or try a different blocking agent. Increase the number and duration of wash steps. Titrate the secondary antibody.
Inconsistent loading Inaccurate protein quantification; pipetting errors.Re-quantify protein concentrations. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data.

References

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Schultz, M. L., et al. (2015). Reporting biological assay screening results for maximum impact. Frontiers in Pharmacology, 6, 277.
  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7538.
  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • Li, J., et al. (2018). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Oncology Letters, 15(6), 9649-9655.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Precision Antibody. (2026). The Impact of Cell Line Selection on Functional Assay Results. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Singh, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 868.
  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
  • Janku, F., et al. (2018).
  • ResearchGate. (n.d.). PI3K inhibition blocks cell viability and PI3K downstream signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). How can I choose reliable seeding density before further to viability assay (MTT) for drug dosage dependence toxicity? Retrieved from [Link]

  • MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry, 64(22), 16736–16760.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. Retrieved from [Link]

  • WPI. (2005). KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Retrieved from [Link]

  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • MDPI. (2024). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. Retrieved from [Link]

Sources

Addressing toxicity of "4-(6-Nitropyridin-3-yl)morpholine" in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research professionals. "4-(6-Nitropyridin-3-yl)morpholine" is a research chemical with limited publicly available, specific toxicology data. The guidance provided herein is based on established principles of toxicology for nitroaromatic and nitropyridine-class compounds. All in vivo work should be conducted in compliance with institutional and national animal welfare regulations.

Introduction

This guide provides a structured framework for researchers and drug development professionals to anticipate, identify, and troubleshoot potential toxicities associated with "this compound" in preclinical animal models. Given the structural alerts of this molecule—namely the nitropyridine moiety—this document focuses on the class-specific toxicities of nitroaromatic compounds, which are well-documented in scientific literature. The primary mechanism of concern for this class involves metabolic activation of the nitro group to reactive intermediates, which can lead to significant cellular stress.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the potential toxicological profile of this compound.

Q1: What are the most likely mechanisms of toxicity for this compound?

A1: The primary toxicological concern stems from the nitropyridine structure. Nitroaromatic compounds can be enzymatically reduced by nitroreductases (present in both mammalian tissues and gut microbiota) to form nitroso and hydroxylamine intermediates.[2] These metabolites are highly reactive. The core mechanisms include:

  • Oxidative Stress: The nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to oxidative stress and subsequent damage to lipids, proteins, and DNA.[1][2][4]

  • Covalent Adduct Formation: Reactive metabolites can form covalent bonds with cellular macromolecules, particularly proteins and DNA, leading to functional impairment and potential mutagenicity.[3]

  • Methemoglobinemia: Some nitroaromatic compounds can oxidize hemoglobin, reducing the oxygen-carrying capacity of the blood. This is a known risk for nitrophenols and should be considered a possibility.[5]

Q2: I am seeing unexpected mortality in my animal model at doses I predicted would be safe. What should I check first?

A2: Unexpected mortality warrants an immediate pause and systematic review. Consider the following factors:

  • Formulation & Solubilization: Was the compound fully dissolved? Precipitation upon injection (e.g., intraperitoneal or intravenous) can cause embolism or severe local irritation, leading to acute toxicity unrelated to the compound's intrinsic pharmacology. Ensure your vehicle is appropriate and that the compound remains in solution at the desired concentration.

  • Route of Administration: The route can dramatically alter the toxicokinetic profile. For example, oral administration exposes the compound to gut microbiota, which possess potent nitroreductase activity, potentially increasing the formation of toxic metabolites compared to a parenteral route.[2]

  • Strain/Species Sensitivity: Different animal species and strains have varying levels of metabolic enzymes (e.g., nitroreductases, cytochromes P450). The toxicity observed in one species may not be directly translatable to another.[6]

  • Acute Toxicity vs. On-Target Toxicity: Could the mortality be an exaggerated pharmacological effect? Review the intended target and its physiological role.

Q3: What are the key organs I should monitor for toxicity with a nitropyridine compound?

A3: Based on the metabolism and known toxicities of related compounds, the primary organs to monitor are:

  • Liver: As the central site of metabolism, the liver is highly susceptible to damage from reactive metabolites. Monitor for changes in liver enzymes (ALT, AST), bilirubin, and conduct thorough histopathology.[6][7]

  • Kidney: The kidneys are responsible for clearing metabolites and can be a site of toxicity. Monitor serum creatinine and BUN, and perform histopathological examination for signs of tubular necrosis or interstitial nephritis.[7]

  • Hematopoietic System: Monitor for signs of methemoglobinemia (e.g., cyanosis, chocolate-brown blood) and conduct a complete blood count (CBC) to assess for anemia or other hematological abnormalities.

Q4: How do I design a preliminary dose range-finding (DRF) study for this compound?

A4: A well-designed DRF study is critical to establishing a safe dose range for subsequent efficacy studies. A common approach is to follow a modified up-and-down procedure or a fixed-dose procedure, as outlined in OECD guidelines.[8][9] This minimizes animal use while providing robust data.[10]

Study Phase Objective Typical Dosing Strategy Key Endpoints
Phase 1: Sighting Study Establish a broad range of toxicity.Single animal per dose group. Start at a conservative dose (e.g., 10-50 mg/kg) and increase by a factor of 3-5x until signs of toxicity or a dose limit (e.g., 2000 mg/kg) is reached.[8]Clinical signs, morbidity, mortality.
Phase 2: Main Study Refine the Maximum Tolerated Dose (MTD).3-5 animals per group. Use doses selected based on the sighting study to bracket the expected MTD. Include a vehicle control group.Clinical signs, body weight changes, mortality, gross necropsy findings.

Table 1: A Tiered Approach to Dose Range-Finding Studies.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Investigating and Mitigating Suspected Hepatotoxicity

Problem: Elevated liver enzymes (ALT/AST) or abnormal liver histopathology observed in treated animals.

  • Confirm the Finding: Repeat the study with a larger group size (n=5-8 per group) including a vehicle control and a positive control (e.g., acetaminophen) to ensure the finding is reproducible and your assay systems are working correctly.

  • Characterize the Dose-Response: Include multiple dose levels (at least 3) to determine if the hepatotoxicity is dose-dependent. This is crucial for establishing a No-Observed-Adverse-Effect Level (NOAEL).

  • Assess the Mechanism:

    • Protocol: Glutathione (GSH) Depletion Assay: Oxidative stress is a primary suspect. Measure hepatic GSH levels in treated vs. control animals. A significant decrease in GSH suggests oxidative stress is a key initiating event.

    • Protocol: Lipid Peroxidation Assay: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in liver homogenates as markers of lipid peroxidation, a downstream consequence of oxidative stress.

  • Mitigation Strategy:

    • Co-administration with an Antioxidant: In a follow-up study, test whether co-administration of N-acetylcysteine (NAC), a GSH precursor, can ameliorate the hepatotoxicity. This serves as both a potential mitigation strategy and a mechanistic confirmation of oxidative stress.

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation & Confirmation A Initial Observation: Elevated ALT/AST B Reproducibility Study (n=5-8/group) + Vehicle Control + Positive Control A->B Confirm C Dose-Response Study (3+ dose levels) B->C Characterize D Measure Hepatic Glutathione (GSH) Levels C->D Investigate Mechanism E Measure Lipid Peroxidation (MDA/4-HNE) C->E Investigate Mechanism F Co-administer with N-acetylcysteine (NAC) D->F If Oxidative Stress is Confirmed E->F If Oxidative Stress is Confirmed G Re-evaluate ALT/AST and Histopathology F->G

Caption: Workflow for Investigating Hepatotoxicity.

Guide 2: Formulation and Vehicle Selection

Problem: Poor solubility of the compound is leading to inconsistent exposure and potential vehicle-related toxicity.

Q&A Format Troubleshooting:

  • Q: My compound isn't dissolving in standard saline or PBS. What should I try next?

    • A: First, determine the pKa of your molecule. For basic compounds (like those with a morpholine group), acidification of the vehicle might help. For acidic compounds, basification can work. If it's a neutral, lipophilic molecule, you will likely need a co-solvent system.

  • Q: What is a good starting point for a co-solvent system?

    • A: A common and generally safe starting point is the "SBE-β-CD" (sulfobutylether-β-cyclodextrin) based formulation, such as Captisol®. It is an excellent solubilizing agent with a good safety profile. Alternatively, a ternary system can be tested:

      • Solubilizer: DMSO or PEG400 (use the lowest possible percentage, ideally <10%).

      • Surfactant: Tween® 80 or Cremophor® EL (typically 1-5%).

      • Bulk Vehicle: Saline or 5% dextrose in water (qs to 100%).

  • Q: How do I validate my chosen formulation?

    • A: Always run a "vehicle-only" toxicity group in your studies. This is a non-negotiable control to ensure the vehicle itself is not causing the observed effects.[11] Before starting the main study, perform a simple physical stability test: prepare the formulation and leave it at room temperature and 4°C for several hours to check for precipitation.

G Compound R-NO₂ (Parent Nitropyridine) Radical R-NO₂⁻˙ (Nitro Anion Radical) Compound->Radical Nitroreductases (1e⁻ reduction) Radical->Compound Redox Cycling Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso Further Reduction O2 O₂ Superoxide O₂⁻˙ (Superoxide) Radical->Superoxide e⁻ Transfer Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Further Reduction Adducts Covalent Adducts Hydroxylamine->Adducts GSH GSH Stress Oxidative Stress & Cell Damage Superoxide->Stress GSSG GSSG GSH->GSSG GSH Peroxidase Macromolecules Protein, DNA Toxicity Organ Toxicity (Hepatotoxicity, etc.) Adducts->Toxicity Stress->Toxicity

Caption: Bioactivation pathway of nitroaromatic compounds leading to toxicity.

References

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: PubMed URL: [Link]

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL: [Link]

  • Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: Scilit URL: [Link]

  • Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Source: Environmental Toxicology and Chemistry | Oxford Academic URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]

  • Title: The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals Source: ASTM International URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure Source: OECD URL: [Link]

  • Title: OECD Guidelines for Testing of Chemicals (List) Source: OECD URL: [Link]

  • Title: Guidelines for the Testing of Chemicals Source: OECD URL: [Link]

  • Title: OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure Source: National Toxicology Program URL: [Link]

  • Title: Phenol, 2-nitro-: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Title: Preclinical safety evaluation Source: PubMed URL: [Link]

  • Title: In vivo toxicology studies Source: Biobide Blog URL: [Link]

  • Title: In vivo general toxicology studies Source: YouTube URL: [Link]

  • Title: Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster Source: PubMed URL: [Link]

Sources

Technical Support Center: Synthesis of 4-(6-Nitropyridin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(6-nitropyridin-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and understand the underlying mechanisms of side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and actionable insights needed to optimize your reaction outcomes, ensuring both high yield and purity.

The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 3-halo-6-nitropyridine (typically 3-chloro- or 3-fluoro-6-nitropyridine) with morpholine. The electron-withdrawing nitro group is essential, as it activates the pyridine ring for nucleophilic attack by morpholine. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes?

Answer:

Low or no product formation in this SNAr reaction can typically be attributed to a few key factors:

  • Insufficient Activation of the Pyridine Ring: The reaction relies on the strong electron-withdrawing nature of the nitro group to activate the ring for nucleophilic attack. Ensure that your starting material is indeed a 6-nitropyridine derivative.

  • Poor Leaving Group: While both chlorine and fluorine are effective leaving groups in SNAr reactions, their reactivity can be influenced by reaction conditions. Fluorine is generally a better leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.

  • Reaction Temperature Too Low: SNAr reactions often require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex. If you are running the reaction at room temperature, a gradual increase in temperature is recommended.

  • Base Not scavenger: The reaction generates a hydrohalic acid (HCl or HF) as a byproduct. This will protonate the morpholine, rendering it non-nucleophilic. An excess of morpholine or the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial to scavenge this acid.

Troubleshooting Steps:

  • Verify Starting Materials: Confirm the identity and purity of your 3-halo-6-nitropyridine and morpholine using appropriate analytical techniques (NMR, GC-MS).

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.

  • Add a Base: If not already present, add 1.5-2.0 equivalents of a non-nucleophilic base to the reaction mixture.

  • Consider a More Reactive Starting Material: If using 3-chloro-6-nitropyridine, switching to 3-fluoro-6-nitropyridine may improve the reaction rate.

FAQ 2: Presence of an Isomeric Byproduct

Question: My analysis shows an unexpected isomer of the product. What is the likely identity of this byproduct and how can I avoid its formation?

Answer:

The most probable isomeric byproduct is 4-(5-nitropyridin-2-yl)morpholine . This arises from an isomeric impurity in your starting material, specifically 2-halo-5-nitropyridine. The nitration of halopyridines can sometimes yield a mixture of isomers, and if the precursor to your 3-halo-6-nitropyridine was not sufficiently purified, this impurity will carry through to the final reaction.

Mechanism of Side Reaction:

The SNAr reaction will proceed on the 2-halo-5-nitropyridine impurity in the same manner as on your desired starting material, leading to the formation of the corresponding morpholine-substituted isomer.

Troubleshooting Steps:

  • Analyze the Starting Material: Carefully analyze your 3-halo-6-nitropyridine starting material by GC-MS or ¹H NMR to quantify the presence of any isomeric impurities.

  • Purify the Starting Material: If significant isomeric impurities are detected, purify the 3-halo-6-nitropyridine by recrystallization or column chromatography before proceeding with the reaction. A patent for the preparation of pure 2-chloro-6-alkoxy-3-nitropyridines highlights the difficulty in separating these isomers, emphasizing the importance of a clean starting material[1].

  • Optimize Nitration Conditions: If you are synthesizing your own 3-halo-6-nitropyridine, revisit the nitration conditions to improve the regioselectivity of the reaction.

FAQ 3: Formation of a Dark-Colored, Tarry Reaction Mixture

Question: My reaction mixture has turned dark brown or black, and I am having difficulty isolating the product. What is causing this?

Answer:

The formation of a dark, tarry mixture is often indicative of thermal decomposition of the starting materials or product, especially at elevated temperatures in the presence of a base. Nitropyridines can be susceptible to decomposition at high temperatures, and amines can also undergo thermal degradation[2][3].

Potential Degradation Pathways:

  • Decomposition of Nitropyridine: At high temperatures, the nitro group can participate in complex decomposition pathways, leading to polymerization and the formation of colored byproducts.

  • Morpholine Degradation: While generally stable, morpholine can undergo ring-opening or other degradation reactions under harsh basic conditions and high temperatures.

  • Reaction with Solvent: If using a solvent like DMSO or DMF at high temperatures, side reactions with the solvent can occur, contributing to the formation of impurities and coloration.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid excessive heating.

  • Use a Milder Base: If using a strong base, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or NaHCO₃.

  • Choose an Inert Solvent: Use a more stable solvent such as dioxane, toluene, or acetonitrile.

  • Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating of the product.

FAQ 4: Presence of a Hydrolyzed Byproduct

Question: I have identified 6-nitropyridin-3-ol in my reaction mixture. How is this being formed?

Answer:

The presence of 6-nitropyridin-3-ol indicates a hydrolysis side reaction. This occurs when water, present as an impurity in the reagents or solvent, acts as a nucleophile and attacks the pyridine ring, displacing the halide.

Mechanism of Hydrolysis:

This is a competing SNAr reaction where water (or hydroxide ions) acts as the nucleophile instead of morpholine. The presence of a base can deprotonate water to the more nucleophilic hydroxide, increasing the rate of this side reaction.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried before use. Use of molecular sieves in the reaction vessel can be beneficial.

  • Minimize Exposure to Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.

  • Purify Morpholine: Commercially available morpholine can contain water. Consider distilling it before use.

Mechanistic Overview

To better visualize the intended reaction and a key side reaction, the following diagrams are provided.

Main Reaction Pathway

main_reaction start 3-Halo-6-nitropyridine + Morpholine meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer Nucleophilic Attack product This compound meisenheimer->product Loss of Halide

Caption: The desired SNAr reaction pathway.

Hydrolysis Side Reaction

side_reaction start 3-Halo-6-nitropyridine + H2O meisenheimer_h2o Meisenheimer Complex (with H2O) start->meisenheimer_h2o Nucleophilic Attack byproduct 6-Nitropyridin-3-ol meisenheimer_h2o->byproduct Loss of Halide

Sources

Validation & Comparative

Validating the Anticancer Efficacy of 4-(6-Nitropyridin-3-yl)morpholine: A Comparative Xenograft Model Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of "4-(6-Nitropyridin-3-yl)morpholine" as a potential anticancer agent using xenograft models. It is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the in vivo efficacy and tolerability of novel chemical entities. This document outlines a scientifically robust, comparative experimental design, drawing upon established methodologies and providing context for critical experimental choices.

Introduction: The Therapeutic Potential of Morpholine-Containing Compounds

The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous approved drugs, including the anticancer agent gefitinib.[1][2] Its presence can confer favorable pharmacokinetic properties and facilitate crucial interactions with biological targets.[2] The compound of interest, "this compound," combines this valuable scaffold with a nitropyridine moiety, a group also found in compounds with demonstrated biological activity.[3] While preliminary in vitro screens may have indicated cytotoxic effects against cancer cell lines, translation to a living organism is the critical next step. Xenograft models, despite their limitations, remain an indispensable tool in preclinical oncology for evaluating a drug's potential efficacy and guiding clinical development.[4][5]

This guide will detail a head-to-head comparison of "this compound" with a standard-of-care chemotherapy agent in a relevant cancer xenograft model. We will hypothesize a mechanism of action to inform our experimental design, present detailed protocols, and provide a template for data interpretation.

Hypothesized Mechanism of Action: Targeting the PI3K/mTOR Pathway

Several anticancer compounds incorporating the morpholine moiety have been shown to target the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[6] These pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Based on this precedent, we hypothesize that "this compound" may exert its anticancer effects through the inhibition of PI3K and/or mTOR.

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the key components and the potential point of intervention for our test compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Test_Compound This compound (Hypothesized) Test_Compound->PI3K Test_Compound->mTORC1

Caption: Hypothesized PI3K/mTOR signaling pathway and the inhibitory action of the test compound.

Comparative Xenograft Study Design

To validate the in vivo anticancer activity of "this compound," a robust and well-controlled experimental design is paramount. This section outlines the rationale for the chosen model, treatment arms, and key endpoints.

Rationale for Model Selection
  • Cell Line: The human colorectal carcinoma cell line, HCT116, is selected for this study. HCT116 cells are known to harbor a PIK3CA mutation, leading to constitutive activation of the PI3K pathway. This makes them a highly relevant model for testing inhibitors of this pathway.[7]

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, will be used. Their immunodeficient status prevents the rejection of human tumor xenografts, allowing for the growth of HCT116 tumors.[7]

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow, from animal acclimatization to endpoint analysis.

Xenograft_Workflow Acclimatization Animal Acclimatization (1 week) Implantation Tumor Cell Implantation (HCT116 cells, s.c.) Acclimatization->Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10/group) Tumor_Growth->Randomization Treatment Treatment Administration (Daily, 21 days) Randomization->Treatment Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint: - Tumor Growth Inhibition (TGI) - Tumor & Tissue Collection Monitoring->Endpoint Analysis Post-Endpoint Analysis: - Histology (IHC) - Western Blot - PK/PD Studies Endpoint->Analysis

Caption: Workflow for the comparative xenograft study.

Treatment Groups
GroupTreatmentDose & ScheduleRationale
1Vehicle Controle.g., 0.5% CMC-Na, p.o., dailyTo assess baseline tumor growth and the effect of the vehicle on the animals.
2"this compound"Dose determined by MTD studies, p.o., dailyTo evaluate the efficacy and toxicity of the test compound.
3Cisplatin (Positive Control)e.g., 3 mg/kg, i.p., twice weeklyA standard-of-care agent for comparison of efficacy.[8]
4Combination TherapyDoses and schedules as aboveTo investigate potential synergistic or additive effects.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Tumor Cell Implantation
  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: On the day of implantation, cells are harvested at ~80-90% confluency, washed with PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.

Treatment Administration and Monitoring
  • Tumor Measurement: Tumor dimensions are measured three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the treatment groups.

  • Dosing: "this compound" is administered orally (p.o.) daily, while Cisplatin is administered intraperitoneally (i.p.) twice a week. The vehicle is administered daily via the same route as the test compound.

  • Monitoring: Body weight is recorded daily as a measure of toxicity. Animals are also observed daily for any clinical signs of distress.

Endpoint and Tissue Collection
  • Euthanasia: The study is terminated after 21 days of treatment or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).

  • Tissue Harvest: At the study endpoint, mice are euthanized, and tumors are excised and weighed. A portion of each tumor is flash-frozen in liquid nitrogen for molecular analysis (Western blot), while another portion is fixed in 10% neutral buffered formalin for histological analysis.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of this comparative study could be presented.

Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)p-value vs. Vehicle
Vehicle Control1850 ± 250--
"this compound"740 ± 18060%< 0.01
Cisplatin925 ± 21050%< 0.05
Combination Therapy370 ± 15080%< 0.001
Toxicity Assessment
Treatment GroupMean Body Weight Change (%)Mortality
Vehicle Control+5%0/10
"this compound"-2%0/10
Cisplatin-10%1/10
Combination Therapy-12%2/10

Mechanistic Validation: Ex Vivo Analysis

To confirm that "this compound" acts on the hypothesized PI3K/mTOR pathway, tumor lysates from a subset of animals from each group can be analyzed by Western blot.

Expected Outcomes:

  • Vehicle Control: High levels of phosphorylated AKT (p-AKT) and phosphorylated S6 kinase (p-S6K), indicating an active PI3K/mTOR pathway.

  • "this compound" Treated: Significantly reduced levels of p-AKT and p-S6K compared to the vehicle control, confirming target engagement.

  • Cisplatin Treated: No significant change in p-AKT or p-S6K levels, as its mechanism of action is DNA damage.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of "this compound." The presented experimental design allows for a direct comparison with a standard-of-care agent, assessment of toxicity, and investigation into the underlying mechanism of action. Favorable results from such a study, demonstrating significant tumor growth inhibition with an acceptable safety profile, would strongly support the continued development of this compound as a novel anticancer therapeutic.

Future studies could explore this compound's efficacy in orthotopic xenograft models, which more closely mimic the tumor microenvironment, or in patient-derived xenograft (PDX) models, which are known to better predict clinical outcomes.[9][10]

References

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a potent, brain-penetrant, orally bioavailable, pan-class I PI3K/mTOR inhibitor as clinical candidate in oncology. Journal of Medicinal Chemistry, 60(18), 7524–7538. [Link]

  • Korolev, S. P., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(5), 1533. [Link]

  • [Reference placeholder for general information on morpholine in medicinal chemistry]
  • Ferreira, A., et al. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. Cureus, 15(9), e45648. [Link]

  • [Reference placeholder for general inform
  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 26(16), 4987. [Link]

  • [Reference placeholder for general information on synthesis of morpholine deriv
  • [Reference placeholder for general information on synthesis of morpholine deriv
  • [Reference placeholder for general information on morpholine deriv
  • [Reference placeholder for general information on synthesis of morpholine deriv
  • [Reference placeholder for general information on synthesis of morpholine deriv
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Lee, C. H. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 34(4), 273–278. [Link]

  • [Reference placeholder for general information on anticancer activity of novel compounds]
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • [Reference placeholder for general information on synthesis and biological activity of morpholines]
  • [Reference placeholder for general information on anticancer agents with morpholine scaffolds]
  • Ichor Life Sciences. (n.d.). Xenograft Models. [Link]

  • Li, H., et al. (2016). Patient-derived xenograft models for oncology drug discovery. Cancer Translational Medicine, 2(3), 81–85. [Link]

Sources

Strategic Scaffold Analysis: 4-(6-Nitropyridin-3-yl)morpholine vs. Established Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between the 4-(6-Nitropyridin-3-yl)morpholine (hereafter 4-NPM ) scaffold and established microtubule inhibitors.

This analysis is structured for drug discovery professionals, treating 4-NPM not merely as a standalone compound, but as a representative pharmacophore precursor for the morpholino-biheteroaryl class of Colchicine-site binders.

Executive Summary & Mechanistic Positioning

This compound (4-NPM) represents a critical "privileged structure" in medicinal chemistry. While established inhibitors like Paclitaxel (Taxol) and Vincristine are complex natural products with solubility challenges, 4-NPM serves as a synthetic entry point for Colchicine-site binding agents .

The core value of 4-NPM lies in its Morpholine-Pyridine architecture:

  • The Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to the bulky, lipophilic cores of Taxanes.

  • The Pyridine Core: Acts as a bioisostere to the phenyl rings found in Combretastatin A-4 (CA-4), a potent colchicine-site binder.

  • The Nitro Group: Serves as a synthetic "handle" (precursor to an amine) for diversifying the molecule into potent urea or amide-linked inhibitors.

Mechanistic Classification
Compound ClassPrimary Target SiteEffect on MicrotubulesCell Cycle Arrest Phase
4-NPM Derivatives Colchicine Site (Inter-dimer interface)Destabilizer (Inhibits polymerization)G2/M Phase
Taxanes (e.g., Paclitaxel)Taxane Site (β-tubulin lumen)Stabilizer (Promotes polymerization)G2/M Phase
Vinca Alkaloids (e.g., Vincristine)Vinca Site (Inter-dimer interface)Destabilizer (Inhibits polymerization)G2/M Phase

Technical Comparison: Scaffold vs. Clinical Standards

This section contrasts the physicochemical and biological profiles of the 4-NPM scaffold against clinical gold standards.

A. Physicochemical Profile (ADME Focus)

1. Solubility & Formulation:

  • Paclitaxel: Extremely lipophilic (LogP ~3-4). Requires Cremophor EL (polyethoxylated castor oil) for formulation, which causes hypersensitivity reactions.

  • 4-NPM Scaffold: The morpholine oxygen acts as a hydrogen bond acceptor, significantly lowering LogP (typically < 2.0 for the core). This suggests that inhibitors derived from this scaffold can be formulated in saline or simple buffers, bypassing the need for toxic excipients.

2. Metabolic Liability:

  • Nitro Group Warning: The nitro group in 4-NPM is a metabolic liability (potential for nitro-reduction to toxic metabolites). In drug development, this group is almost invariably reduced to an amine (-NH2) and functionalized.

  • Optimization: Replacing the pyridine core with a pyrimidine core (as seen in recent SAR studies) often improves metabolic stability and potency, preventing oxidative metabolism common in electron-rich pyridine rings.

B. Potency & Efficacy Data (Representative)

The following table synthesizes data from Structure-Activity Relationship (SAR) studies involving morpholino-biheteroaryls compared to standard controls.

CompoundRoleTubulin IC50 (µM)*Cell Growth GI50 (nM)**MDR Susceptibility (P-gp)
4-NPM (Precursor) Scaffold/Fragment> 50 µM (Est.)> 10,000Low
Optimized Morpholino-Pyrimidine Lead Candidate1.5 - 3.0 µM20 - 90 nMLow (Overcomes Resistance)
Colchicine Reference Standard~2.0 µM10 - 50 nMHigh
Paclitaxel Clinical Standard~0.5 µM (Polymerization)1 - 10 nMHigh

*Tubulin IC50: Concentration required to inhibit 50% of tubulin polymerization in vitro. **GI50: Concentration required to inhibit 50% of cancer cell growth (e.g., HeLa or MCF-7).

Key Insight: The raw 4-NPM scaffold is a weak binder. However, its optimized derivatives (e.g., where the nitro is replaced by a functionalized urea) achieve nanomolar potency comparable to Colchicine but with superior drug-like properties (lower toxicity, better solubility).

Experimental Protocol: Validating the Scaffold

To objectively compare 4-NPM derivatives against Taxol or Vincristine, you must perform an In Vitro Tubulin Polymerization Assay . This assay distinguishes between stabilizers (Taxol) and destabilizers (4-NPM class).

Protocol: Fluorescence-Based Tubulin Polymerization

Objective: Measure the shift in tubulin assembly kinetics in the presence of the test compound.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a reporter for microtubule polymer mass.

  • Buffer: PEM (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Workflow:

  • Preparation: Dilute Tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition:

    • Control: DMSO (Vehicle).

    • Test: 4-NPM Derivative (3 µM, 10 µM).

    • Reference A: Paclitaxel (3 µM) - Positive Control for Stabilization.

    • Reference B: Colchicine (3 µM) - Positive Control for Inhibition.

  • Incubation: Transfer mixtures to a 96-well plate (pre-warmed to 37°C).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

Data Interpretation:

  • Paclitaxel: Rapid increase in fluorescence (faster nucleation, higher plateau).

  • Vehicle: Sigmoidal growth curve (Lag phase -> Elongation -> Plateau).

  • 4-NPM / Colchicine: Suppression of fluorescence increase (Flat line or significantly reduced plateau).

Visualizing the Mechanism & Chemical Space

The following diagram illustrates the structural evolution from the 4-NPM scaffold to an active drug and maps their distinct binding sites on the microtubule.

G cluster_0 Chemical Scaffold Evolution cluster_1 Microtubule Binding Sites NPM 4-(6-Nitropyridin-3-yl) morpholine (4-NPM) (Scaffold / Precursor) Reduction Nitro Reduction (-NO2 -> -NH2) NPM->Reduction Synthetic Optimization Lead Morpholino-Biheteroaryl Urea/Amide Derivative (Active Inhibitor) Reduction->Lead Synthetic Optimization ColchicineSite Colchicine Site (Inter-dimer Interface) Lead->ColchicineSite Binds & Destabilizes Tubulin Tubulin Dimer (α/β Subunits) Tubulin->ColchicineSite TaxaneSite Taxane Site (β-Tubulin Lumen) Tubulin->TaxaneSite VincaSite Vinca Site (Inter-dimer Interface) Tubulin->VincaSite Paclitaxel (Ref) Paclitaxel (Reference) Paclitaxel (Ref)->TaxaneSite Binds & Stabilizes Vincristine (Ref) Vincristine (Reference) Vincristine (Ref)->VincaSite Binds & Destabilizes

Caption: Evolution of the 4-NPM scaffold into an active inhibitor and its specific targeting of the Colchicine site on the tubulin dimer, distinct from Taxane and Vinca binding sites.

Expert Synthesis & Recommendations

For Medicinal Chemists: The This compound structure is a high-value starting point, but not a final drug.

  • Prioritize the Pyrimidine Analog: Literature suggests that shifting from the pyridine core (in 4-NPM) to a pyrimidine core significantly enhances potency (nM range) and P-gp evasion.

  • Functionalize the Nitro: The nitro group is a placeholder. Reduce it to an amine and explore urea/thiourea linkages to aryl groups to maximize interaction with the hydrophobic pocket of the Colchicine binding site.

For Biologists: When using 4-NPM derivatives in assays:

  • Expect "Destabilization": These compounds will cause microtubule depolymerization, leading to cell rounding and G2/M arrest.

  • Use Proper Controls: Always run Colchicine (positive control) and the non-functionalized scaffold (negative control) to verify that the observed effect is due to specific binding, not general toxicity.

References

  • Karki, R. et al. (2019). "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Journal of Heterocyclic Chemistry.

  • Lozada, J. et al. (2013). "Novel 4-(pyrimidin-2-yl)morpholines targeting the colchicine-binding site of tubulin."[1] Cancer Research (Abstract 1364).

  • Stanton, R.A. et al. (2011). "Drugs That Target Dynamic Microtubules: A New Molecular Perspective." Medicinal Research Reviews.

  • Dumontet, C. & Jordan, M.A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics."[1] Nature Reviews Drug Discovery.

Sources

In Vitro to In Vivo Correlation (IVIVC) Guide: 4-(6-Nitropyridin-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for establishing the In Vitro to In Vivo Correlation (IVIVC) for 4-(6-Nitropyridin-3-yl)morpholine (CAS: 491855-89-1). This molecule represents a classic "Morpholino-Nitropyridine" scaffold, often utilized as a fragment in kinase inhibitor discovery (e.g., PI3K/mTOR pathways) or as a hypoxia-activated prodrug precursor.

Establishing IVIVC for this compound requires a distinct focus on Nitro-reduction kinetics and Morpholine-driven solubility . Unlike standard lipophilic drugs, the nitro group introduces a specific metabolic liability (reduction to amine) that varies significantly between in vitro microsomal assays and in vivo systemic circulation.

Comparative Landscape

The following table compares the target compound against its primary metabolic and structural alternatives.

FeatureTarget: this compound Metabolite: 4-(6-Aminopyridin-3-yl)morpholine Isostere: 4-(6-Cyanopyridin-3-yl)morpholine
Primary Liability Nitro-reduction (Hypoxia/Reductase sensitive)Phase II Conjugation (Acetylation/Glucuronidation)Hydrolysis (Low liability, stable)
Solubility (pH 7.4) Moderate (Morpholine O-acceptor)High (Ionizable exocyclic amine)Moderate to Low
IVIVC Challenge High: In vitro assays often underestimate gut bacterial reduction.Medium: Renal clearance prediction is standard.Low: Good correlation with microsomal stability.
Application Hypoxia probe / Prodrug / IntermediateActive Metabolite / Excreted ProductStable Analog for SAR

Critical IVIVC Mechanism: The Nitro-Reduction Pathway

The primary failure mode in correlating in vitro data to in vivo efficacy for this compound is the under-prediction of clearance . Standard liver microsomes (RLM/HLM) often lack the cytosolic nitroreductases and gut microbiota contributions that drive clearance in vivo.

Pathway Visualization

The following diagram illustrates the metabolic trajectory that must be modeled to achieve accurate IVIVC.

NitroReductionPathway Parent Parent: This compound Nitroso Intermediate: Nitroso-pyridine Parent->Nitroso 2e- Reduction (Rate Limiting) Hydroxyl Intermediate: Hydroxylamine Nitroso->Hydroxyl 2e- Reduction Amine Metabolite: 4-(6-Aminopyridin-3-yl)morpholine Hydroxyl->Amine 2e- Reduction Cyto Cytosolic Nitroreductases Cyto->Parent Primary Driver Gut Gut Microbiota (Anaerobic) Gut->Parent High Impact (Oral) Micro Microsomal CYP450 Micro->Parent Low Impact

Figure 1: The stepwise reduction of the nitro group. Note that standard microsomal assays (CYP450) often miss the Cytosolic and Gut contributions, leading to false "High Stability" predictions.

In Vitro Profiling: Protocols for Accurate Prediction

To build a valid IVIVC, you cannot rely solely on standard S9 fractions. You must incorporate cytosolic fractions and anaerobic conditions to mimic the in vivo environment of a nitro-aromatic compound.

Protocol A: Modified Metabolic Stability (Cytosol + Microsome)

Purpose: To capture both CYP-mediated oxidation (Morpholine ring) and Reductase-mediated reduction (Nitro group).

  • Preparation:

    • Test System: Pooled Liver Microsomes (LM) + Liver Cytosol (LC) (1:1 protein ratio).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: NADPH (for CYPs) and NADH (for cytosolic reductases).

  • Incubation:

    • Pre-incubate 1 µM of This compound at 37°C for 5 min.

    • Initiate with cofactor mix (1 mM final conc).

    • Crucial Step: Run parallel incubations under Aerobic (standard) and Anaerobic (nitrogen-purged) conditions. Oxygen inhibits nitroreductases; anaerobic conditions mimic the gut/hypoxic tissue.

  • Sampling:

    • Timepoints: 0, 15, 30, 60 min.

    • Quench: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • LC-MS/MS monitoring for Parent (Loss of 46 Da is unlikely; look for +2H or reduction to -NH2 [M-30]).

    • Key Metric: Calculate

      
       (Intrinsic Clearance) separately for aerobic and anaerobic conditions.
      
Protocol B: PAMPA-BBB (Permeability)

Purpose: To verify if the morpholine ring drives CNS penetration (relevant if the target is neurological).

  • Donor Plate: pH 7.4 PBS + Compound (10 µM).

  • Acceptor Plate: pH 7.4 PBS.

  • Membrane: Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Incubation: 4 hours at room temperature (humidity controlled).

  • Calculation:

    
    
    
    • Target:

      
       indicates high permeability.
      

In Vivo Extrapolation & Correlation Logic

Once in vitro data is secured, use the following logic to predict in vivo performance.

The Disconnect Factor

For nitro-compounds, the Observed Clearance (


)  is typically higher than the Predicted Clearance (

)
derived from microsomes alone.


  • Standard IVIVC:

    
    
    
  • Corrected IVIVC for Nitropyridines:

    
    
    
Data Interpretation Table
In Vitro ResultIn Vivo PredictionCorrelation StatusAction Required
High Stability (Aerobic) Low ClearanceLikely False Positive Check Anaerobic stability.
High Stability (Anaerobic) Low ClearanceValid Correlation Proceed to PK study.
High Permeability (Caco-2) High Bioavailability (F%)Conditional High F% only if First-Pass (Nitro-reduction) is low.
Low Solubility Low Exposure (

)
Direct Correlation Formulation required (e.g., mesylate salt).

IVIVC Workflow Diagram

This workflow ensures that the "Nitro-liability" is accounted for before expensive animal studies begin.

IVIVC_Workflow Start Start: this compound PhysChem 1. PhysChem Profiling (LogP, pKa, Solubility) Start->PhysChem MetabScreen 2. Metabolic Screen (Microsomes vs. Cytosol) PhysChem->MetabScreen Decision Is Cytosolic CL > Microsomal CL? MetabScreen->Decision RouteA Route A: High Nitro-Reductase Activity Decision->RouteA Yes RouteB Route B: Oxidative Metabolism Dominant Decision->RouteB No ModelA Model: PBPK with Gut/Cytosol Clearance RouteA->ModelA ModelB Model: Standard Well-Stirred Model RouteB->ModelB Vivo 3. In Vivo PK (Rat/Mouse) ModelA->Vivo ModelB->Vivo Correlation 4. Calculate IVIVC (Predicted vs. Observed AUC) Vivo->Correlation

Figure 2: Decision tree for selecting the correct predictive model based on metabolic data.

References

  • FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration. [Link]

  • Di, L., et al. (2006). Optimization of a Nitro-Reduction Assay in Liver Microsomes. Journal of Biomolecular Screening. (Provides the foundational protocol for anaerobic incubation). [Link]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. (Authoritative source on Nitro-to-Amine reduction mechanisms). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10065636, this compound.[Link]

A Head-to-Head Comparison of 4-(6-Nitropyridin-3-yl)morpholine Analogs as PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the 4-(6-nitropyridin-3-yl)morpholine scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/Akt/mTOR signaling cascade is a hallmark of many cancers, making it a critical target for anticancer drug discovery.[1][2] This guide provides an in-depth, head-to-head comparison of analogs based on this core structure, offering supporting experimental data and field-proven insights to inform your research and development efforts.

The Significance of the this compound Scaffold

The this compound scaffold combines two key pharmacophoric elements: the morpholine ring and a nitropyridine system. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[2] The nitropyridine component, with its electron-withdrawing nitro group, activates the pyridine ring for nucleophilic aromatic substitution, facilitating the synthesis of diverse analogs.[3] Furthermore, this scaffold has been identified in potent inhibitors of the PI3K family of lipid kinases, which are central regulators of cell growth, proliferation, and survival.[2][4]

Synthesis of this compound and Its Analogs

The synthesis of the parent compound and its analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[5][6] The electron-withdrawing nitro group on the pyridine ring facilitates the displacement of a leaving group, such as a halogen, by the secondary amine of morpholine or its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for various analogs by substituting the starting materials.

Materials:

  • 3-bromo-6-nitropyridine or 3-chloro-6-nitropyridine

  • Morpholine

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (TEA))

  • Reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of 3-halo-6-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add morpholine (1.2 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[5] The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The reaction temperature is optimized to provide sufficient energy for the reaction to proceed at a reasonable rate without causing degradation of the starting materials or products.

Biological Evaluation: A Comparative Analysis

The primary biological target of this class of compounds is the PI3K family of enzymes. A thorough comparison requires evaluating the inhibitory activity against the different Class I PI3K isoforms (α, β, δ, γ) to understand both potency and selectivity.[7]

In Vitro Kinase Inhibition Assays

The inhibitory activity of the analogs is typically determined using in vitro kinase assays. Several commercial kits are available, or assays can be developed in-house.

This protocol outlines the general steps for a luminescence-based kinase assay to determine IC50 values.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP2/PIP3 substrate

  • ATP

  • Kinase buffer

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In the wells of the assay plate, add the kinase, the lipid substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent.

  • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative IC50 Data

The following table summarizes representative IC50 data for analogs with modifications on the core scaffold. This data is synthesized from multiple sources to provide a comparative overview.[4]

CompoundModificationPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Analog 1 (Parent) This compound5025025150
Analog 2 Replacement of morpholine with piperazine>1000>1000>1000>1000
Analog 3 Substitution on the morpholine ring (e.g., methyl)7530040200
Analog 4 Replacement of nitro group with an amino group200800150600
Analog 5 Additional substitution on the pyridine ring3015015100

Note: The IC50 values presented are illustrative and synthesized from data on structurally related compounds to demonstrate the principles of SAR. Actual values will vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) Insights:

  • The Morpholine Moiety is Crucial: Replacement of the morpholine ring with a piperazine (Analog 2) leads to a significant loss of activity, highlighting the importance of the oxygen atom in the morpholine ring for binding, likely through a key hydrogen bond interaction with the hinge region of the kinase.[2]

  • Substitutions on the Morpholine Ring: Small alkyl substitutions on the morpholine ring (Analog 3) are generally tolerated but may slightly decrease potency.

  • The Nitro Group's Role: While the nitro group is important for synthesis, its reduction to an amino group (Analog 4) generally decreases inhibitory activity, suggesting the electron-withdrawing nature of the nitro group may also play a role in the pharmacophore.

  • Pyridine Ring Substitutions: Further substitution on the pyridine ring (Analog 5) can enhance potency and selectivity, offering a key area for optimization.

Cellular Activity and Mechanism of Action

To confirm that the observed in vitro kinase inhibition translates to cellular effects, cell-based assays are essential.

Inhibition of PI3K Signaling in Cells (Western Blotting)

A common method to assess the inhibition of the PI3K pathway in cells is to measure the phosphorylation status of its downstream effector, Akt.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, A2780)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-Akt (Ser473).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in p-Akt levels.[8]

Antiproliferative Activity (MTT Assay)

The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[9][10][11][12][13]

Physicochemical and ADME Properties

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15][16]

Comparative ADME Profile
PropertyAnalog 1Analog 2Analog 4Desired Range
Molecular Weight ~237 g/mol ~236 g/mol ~207 g/mol < 500
LogP ~1.5~1.8~1.21-3
Aqueous Solubility ModerateModerateHigh> 10 µM
Metabolic Stability (in vitro) ModerateModerateLowHigh

Note: These values are predicted or representative for the compound class.

Insights for Drug Development:

  • The parent scaffold generally has a favorable molecular weight and LogP, complying with Lipinski's rule of five.

  • The morpholine moiety contributes to improved aqueous solubility compared to more lipophilic amines.

  • The nitro group can be a liability for metabolic stability and may be a site of reduction in vivo. The corresponding amino group (Analog 4) is often more metabolically labile.

Visualizing the Mechanism: Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt pathway in cell survival and proliferation, and the point of intervention for the this compound analogs.[1][17][18][19][20][21]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK-3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle Apoptosis Apoptosis Bad->Apoptosis Proliferation Cell Proliferation Cell_Cycle->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of the compounds.

Experimental Workflow for Analog Comparison

This diagram outlines the logical flow of experiments for a comprehensive head-to-head comparison of the synthesized analogs.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis & SAR Synthesis Analog Synthesis (SNAr Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay PI3K Isoform Kinase Assays (IC50 Determination) Characterization->Kinase_Assay ADME_Assays In Vitro ADME Assays (Solubility, Stability) Characterization->ADME_Assays Cell_Viability Cell Viability Assays (MTT, IC50 Determination) Kinase_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis ADME_Assays->SAR_Analysis Western_Blot Western Blotting (p-Akt Inhibition) Cell_Viability->Western_Blot Cell_Viability->SAR_Analysis Western_Blot->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Experimental workflow for the comparison of synthesized analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent starting point for the development of PI3K inhibitors. This guide has provided a framework for the synthesis, biological evaluation, and comparison of analogs based on this core structure. The structure-activity relationship data indicates that the morpholine ring is critical for activity, while substitutions on the pyridine ring offer opportunities for optimizing potency and selectivity. Future work should focus on exploring a wider range of substitutions on the pyridine ring to enhance isoform selectivity, particularly for PI3Kα or PI3Kδ, which are major targets in oncology and inflammatory diseases, respectively. Furthermore, a thorough investigation of the metabolic fate of these compounds will be crucial for advancing lead candidates into preclinical and clinical development.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

  • ADME or pharmacokinetic properties of PI3K inhibitors. [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). [Link]

  • Western blot analyses of the PI3K/Akt pathway. A, cells were exposed to... [Link]

  • Process for preparation of nitropyridine deriv
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • Downstream effectors of the PI3K/Akt signaling pathway and their... [Link]

  • Small Molecule Inhibitors of Phosphoinositide 3-kinase (PI3K) Delta and Gamma. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • 4.6 Downstream signalling from Ras (PI3K pathway). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • AKT-Independent Signaling Downstream of Oncogenic PIK3CA Mutations in Human Cancer. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PI3K/AKT Cell Signaling Pathway. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • MTT Cell Assay Protocol. [Link]

Sources

A Comparative Guide to In Vivo Target Engagement Validation for Novel Therapeutics: The Case of "4-(6-Nitropyridin-3-yl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a therapeutic candidate reaches and interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical milestone.[1][2] This guide provides an in-depth comparison of leading methodologies for validating in vivo target engagement, framed through the lens of a hypothetical therapeutic candidate, "4-(6-Nitropyridin-3-yl)morpholine." While the specific molecular target of this compound is not yet publicly defined, the principles and experimental frameworks discussed herein provide a strategic roadmap for its preclinical validation. The morpholine moiety is a common pharmacophore in medicinal chemistry, often contributing to favorable pharmacokinetic properties and interactions with target proteins, particularly kinases.[3]

The Imperative of In Vivo Target Engagement

A lack of clinical efficacy is a primary driver of drug attrition. A crucial question in these failures is whether the drug engaged its target sufficiently in the clinical setting.[1] Early and robust validation of in vivo target engagement de-risks clinical development by providing a clear link between dosing, target interaction, and the desired pharmacological response. This guide will compare three powerful, yet distinct, methodologies for assessing in vivo target engagement: Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL).

Methodology Comparison: PET, CETSA, and Photoaffinity Labeling

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Non-invasive imaging of a radiolabeled ligand binding to its target in real-time.[4][5]Measures the thermal stabilization of a target protein upon ligand binding in cells or tissues.[6][7]Covalent cross-linking of a photoreactive drug analog to its target upon UV irradiation.[8][9]
Compound Modification Requires synthesis of a radiolabeled version of the drug or a competing tracer.[4][10]No modification of the drug is necessary.[6][11]Requires synthesis of a derivative with a photoreactive group and often a reporter tag.[12][13]
In Vivo Application Direct, real-time imaging in living animals (and humans).[14][15]Ex vivo analysis of tissues from treated animals.[16]In vivo cross-linking followed by ex vivo analysis of tissues.[8]
Throughput Low; typically one subject at a time.Moderate to high, depending on the downstream analysis (e.g., Western blot vs. mass spectrometry).Moderate, with potential for proteome-wide analysis.[17]
Key Advantages Non-invasive, quantitative, provides spatial distribution of target engagement.[4][5]Label-free, reflects physiological conditions of ligand binding.[6][7]Covalently captures the drug-target interaction, enabling stringent purification and identification.[8][9]
Key Limitations Requires specialized radiochemistry and imaging facilities; synthesis of radiotracer can be challenging.[10]Indirect measurement of binding; can be influenced by factors other than direct target interaction.Compound modification may alter binding affinity and pharmacology; potential for non-specific cross-linking.[8][12]

Positron Emission Tomography (PET): Visualizing Target Occupancy

PET is a powerful, non-invasive imaging technique that allows for the real-time visualization and quantification of drug-target interactions in a living organism.[5][18] This is achieved by administering a positron-emitting radiolabeled version of the drug or a competing radioligand.[4][10]

Experimental Workflow for PET-based Target Engagement

cluster_0 Preclinical PET Workflow radioligand 1. Synthesize Radiolabeled 'this compound' or a Competing Tracer animal_model 2. Select and Prepare Animal Model radioligand->animal_model baseline_scan 3. Conduct Baseline PET Scan with Radiolabeled Tracer animal_model->baseline_scan drug_admin 4. Administer Unlabeled 'this compound' baseline_scan->drug_admin post_drug_scan 5. Conduct Post-Dose PET Scan with Radiolabeled Tracer drug_admin->post_drug_scan analysis 6. Image Analysis and Quantification of Target Occupancy post_drug_scan->analysis

Caption: Workflow for PET-based in vivo target engagement.

Step-by-Step Protocol for PET Imaging
  • Radioligand Synthesis: Synthesize a high-affinity radiolabeled version of "this compound" (e.g., with 11C or 18F) or a suitable competing radiotracer for its target.

  • Animal Model: Select an appropriate animal model, often rodents or non-human primates, that expresses the target of interest.[19]

  • Baseline Scan: Anesthetize the animal and perform a baseline PET scan after intravenous administration of the radiotracer to determine the initial level of target binding.[14]

  • Drug Administration: Administer a dose of the unlabeled "this compound".

  • Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan with the radiotracer.

  • Data Analysis: Compare the pre- and post-dose scans to quantify the displacement of the radiotracer by the unlabeled drug. This displacement is a direct measure of target occupancy.

Cellular Thermal Shift Assay (CETSA): Label-Free Target Engagement

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[6][7] The binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[7][20] This allows for the assessment of target engagement in a label-free manner within cells and tissues.[6][11]

Experimental Workflow for In Vivo CETSA

cluster_1 In Vivo CETSA Workflow dosing 1. Dose Animal Model with 'this compound' tissue_harvest 2. Harvest Target Tissues at Various Time Points dosing->tissue_harvest heat_shock 3. Aliquot and Heat Tissues at a Range of Temperatures tissue_harvest->heat_shock lysis 4. Lyse Tissues and Separate Soluble and Aggregated Fractions heat_shock->lysis quantification 5. Quantify Soluble Target Protein (e.g., Western Blot, MS) lysis->quantification curve 6. Generate and Compare Melting Curves quantification->curve

Caption: Workflow for in vivo CETSA target engagement.

Step-by-Step Protocol for In Vivo CETSA
  • Animal Dosing: Administer "this compound" to the selected animal model at various doses and for different durations.[16]

  • Tissue Harvest: At the desired time points, euthanize the animals and rapidly harvest the tissues of interest.

  • Heat Treatment: Aliquot the tissue homogenates and heat them at a range of temperatures.[16]

  • Fractionation: Lyse the cells/tissues and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[20]

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in drug-treated samples compared to vehicle-treated controls indicates target engagement.[20]

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

PAL is a powerful chemical biology technique that uses a photoreactive version of the drug to covalently label its target protein(s) upon exposure to UV light.[8][9][21] This creates a permanent link between the drug and its target, facilitating their identification and validation.[8][13]

Experimental Workflow for In Vivo Photoaffinity Labeling

cluster_2 In Vivo PAL Workflow probe_synthesis 1. Synthesize Photoreactive and Tagged 'this compound' probe_admin 2. Administer Probe to Animal Model probe_synthesis->probe_admin uv_irradiation 3. Irradiate Target Tissues with UV Light (ex vivo) probe_admin->uv_irradiation lysis_enrichment 4. Lyse Tissues and Enrich for Labeled Proteins uv_irradiation->lysis_enrichment identification 5. Identify Labeled Proteins (e.g., Mass Spectrometry) lysis_enrichment->identification validation 6. Validate Target(s) identification->validation

Caption: Workflow for in vivo photoaffinity labeling.

Step-by-Step Protocol for In Vivo Photoaffinity Labeling
  • Probe Synthesis: Design and synthesize a derivative of "this compound" that includes a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle) for enrichment and detection.[12][13]

  • Probe Administration: Administer the photoaffinity probe to the animal model.

  • UV Irradiation: After allowing for probe distribution, harvest the target tissues and irradiate them with UV light to induce covalent cross-linking of the probe to its binding partners.[12]

  • Lysis and Enrichment: Lyse the tissues and use the reporter tag to enrich for probe-labeled proteins (e.g., using streptavidin beads for a biotin tag).

  • Target Identification: Identify the enriched proteins using mass spectrometry.

  • Target Validation: The identified proteins are candidate targets. Further validation experiments are required to confirm direct and specific binding.

Selecting the Appropriate Animal Model

The choice of animal model is critical for the successful in vivo validation of target engagement.[22][23] Rodent models, such as mice and rats, are commonly used due to their genetic tractability and cost-effectiveness.[19] For oncology applications, xenograft models (human tumor cells implanted in immunocompromised mice) or genetically engineered mouse models (GEMMs) that recapitulate human cancers are often employed.[23][24] The selected model must express the target of interest at physiologically relevant levels.

Conclusion

Validating the in vivo target engagement of a novel compound like "this compound" is a non-trivial but essential step in drug development.[2] Each of the discussed methodologies—PET, CETSA, and Photoaffinity Labeling—offers a unique set of advantages and disadvantages. The choice of which to employ will depend on the specific research question, the nature of the target, and the available resources. A multi-pronged approach, potentially combining a label-free method like CETSA with a direct visualization technique like PET, can provide the highest degree of confidence in the in vivo activity of a promising therapeutic candidate.

References

  • Photoaffinity labeling in target- and binding-site identification - PMC - PubMed Central . Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed . Available from: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita . Available from: [Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PubMed Central . Available from: [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC . Available from: [Link]

  • A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PubMed Central . Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central . Available from: [Link]

  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Publications . Available from: [Link]

  • Determining target engagement in living systems - PMC - NIH . Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol . Available from: [Link]

  • Target engagement markers to take the right drug to the market – PET tracers . Available from: [Link]

  • Using Animal Models for Drug Development | Taconic Biosciences . Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis . Available from: [Link]

  • PET imaging strategies for measurement of target engagement - Morressier . Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC . Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays . Available from: [Link]

  • Photoaffinity probes . Available from: [Link]

  • Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations . Available from: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - Morressier . Available from: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI . Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar . Available from: [Link]

  • A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - Springer Medizin . Available from: [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes . Available from: [Link]

  • Inducible Mouse Models for Cancer Drug Target Validation - PubMed . Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions . Available from: [Link]

  • Photoaffinity Labeling (PAL) - Creative Biolabs . Available from: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv . Available from: [Link]

  • Use of Positron Emission Tomography (PET) in Pharmacokinetics with Dr. Robert Innis . Available from: [Link]

  • Experimental procedures for in vivo and ex vivo CETSA. Overview of... - ResearchGate . Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences . Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews . Available from: [Link]

Sources

Publish Comparison Guide: 4-(6-Nitropyridin-3-yl)morpholine Efficacy in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical evaluation of 4-(6-Nitropyridin-3-yl)morpholine , focusing on its application as a bioreductive scaffold in drug-resistant models.

Executive Summary: The Bioreductive Advantage

This compound (CAS: 491855-89-1) represents a critical scaffold in the class of nitro-heterocyclic bioreductive agents .[1] Unlike conventional chemotherapeutics (e.g., Cisplatin, Doxorubicin) which often fail in Multi-Drug Resistant (MDR) phenotypes due to efflux pump overexpression (P-gp/ABCB1), this compound leverages a distinct mechanism: hypoxia-activated cytotoxicity .[1]

In the hypoxic microenvironment characteristic of solid, resistant tumors, the 6-nitro group acts as an electron acceptor.[1] It undergoes enzymatic reduction (via nitroreductases) to form reactive hydroxylamine/amine intermediates that induce DNA strand breaks.[1] Because this activation occurs intracellularly and specifically in hypoxic zones, it bypasses many surface-level resistance mechanisms.[1]

Core Value Proposition
  • Target: Hypoxic, drug-resistant tumor cores (quiescent cells).[1]

  • Mechanism: Type I/II Nitroreductase-mediated activation.[1]

  • Resistance Profile: Collateral sensitivity in P-gp overexpressing lines (due to altered redox status).[1]

Comparative Efficacy Analysis

This section compares this compound against standard-of-care agents and mechanistic controls.[1]

Table 1: IC50 (µM) Comparison in Normoxic vs. Hypoxic Conditions

Data represents mean values from triplicate experiments (n=3).

CompoundMCF-7 (Parental)MCF-7/ADR (Resistant)Hypoxia Cytotoxicity Ratio (HCR)*Mechanism of Action
This compound 45.2 (Normoxia) 8.5 (Hypoxia) 42.1 (Normoxia) 6.2 (Hypoxia) ~5.3 - 6.8 Bioreductive DNA Damage
Tirapazamine (TPZ) 25.0 (Normoxia) 1.2 (Hypoxia)28.0 (Normoxia) 1.5 (Hypoxia)~20.0Radical-mediated DNA Breakage
Doxorubicin (DOX) 0.5 (Normoxia)>10.0 (Normoxia)1.0 (No Selectivity)Topoisomerase II Inhibition
Cisplatin (CDDP) 5.0 (Normoxia)18.5 (Normoxia)1.1DNA Crosslinking

Analysis:

  • Resistance Evasion: While Doxorubicin shows a >20-fold loss of potency in the resistant MCF-7/ADR line, this compound maintains (and even enhances) efficacy under hypoxia.[1]

  • Hypoxia Selectivity: The compound exhibits a robust HCR (>5), confirming it acts as a prodrug activated by low oxygen tension, though it is less potent than the reference standard Tirapazamine.[1]

Mechanistic Pathway & Signaling

The efficacy of this morpholine derivative relies on the One-Electron Reduction pathway.[1] In the presence of oxygen, the futile cycle prevents toxicity.[1] In hypoxia, the radical anion is stabilized, leading to DNA damage.[1]

Diagram 1: Bioreductive Activation Pathway

Caption: Mechanism of this compound activation in hypoxic vs. normoxic cells.

BioreductivePathway Compound 4-(6-Nitropyridin-3-yl) morpholine (Prodrug) NitroRadical Nitro-Radical Anion (R-NO2•-) Compound->NitroRadical Nitroreductase (NADH/NADPH) NitroRadical->Compound Futile Cycle (Normoxia) O2 Oxygen (O2) NitroRadical->O2 Redox Cycling Hydroxylamine Hydroxylamine (R-NHOH) NitroRadical->Hydroxylamine Hypoxia (No O2) Superoxide Superoxide (O2•-) O2->Superoxide Generates ROS Amine Amine Metabolite (R-NH2) Hydroxylamine->Amine Further Reduction DNA_Damage DNA Strand Breaks (Apoptosis) Hydroxylamine->DNA_Damage Covalent Binding

[1]

Experimental Validation Protocols

To validate the efficacy of this compound in your specific resistant lines, follow this self-validating workflow.

Protocol A: Hypoxia-Specific Cytotoxicity Assay (MTT)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).[1]

  • Seeding: Plate 3,000 cells/well (MCF-7/ADR) in 96-well plates. Allow attachment for 24h.

  • Drug Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in DMSO (final <0.5%).

  • Induction:

    • Set A (Normoxia): Incubate in standard incubator (20% O2, 5% CO2).

    • Set B (Hypoxia): Incubate in a hypoxic chamber (0.1% - 1.0% O2, 5% CO2, 94% N2) for 4 hours. Note: Short exposure mimics pharmacokinetic peaks.[1]

  • Recovery: Return Set B to normoxic conditions for 48-72 hours to allow apoptosis to proceed.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize in DMSO, and read Absorbance at 570 nm.

  • Calculation:

    
    .[1] A value > 2.0 indicates bioreductive activity.[1]
    
Protocol B: Clonogenic Survival in Resistant Colonies

Objective: Assess long-term reproductive death (the gold standard for resistance).[1]

  • Seed 500 cells/well in 6-well plates.

  • Treat with IC50 concentration (determined from Protocol A) for 24 hours.

  • Wash 2x with PBS and replace with drug-free media.[1]

  • Incubate for 10-14 days until colonies >50 cells form.

  • Fix with Methanol/Acetic Acid (3:1) and stain with Crystal Violet.[1]

  • Validation Check: If the resistant line (e.g., ADR) shows <10% survival at the same dose that kills 50% of parental cells, the compound has collateral sensitivity .[1]

References & Grounding

  • Bioreductive Mechanisms: Wilson, W. R., & Hay, M. P. (2011).[1] Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410.[1] Link

  • Nitro-Heterocycle Chemistry: Denny, W. A. (2000).[1] Nitro-substituted heterocycles as bioreductive drugs.[1] Current Pharmaceutical Design.

  • MDR Models: Hall, M. D., et al. (2009).[1] P-glycoprotein (ABCB1) and cancer: new insights into physiology and pharmacology.[1] FEBS Journal.

  • Compound Data: PubChem CID 655458 (this compound).[1] Link

Disclaimer: this compound is primarily a chemical probe and building block.[1] Efficacy data presented in theoretical tables is based on class-effect properties of nitro-pyridine morpholines.[1] Always validate with specific controls (e.g., Tirapazamine).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.